molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7

Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

カタログ番号: B580935
CAS番号: 1296201-68-7
分子量: 224.644
InChIキー: PRZDNEWTCXZFFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a valuable chemical scaffold in medicinal chemistry, particularly in the discovery of new anti-tuberculosis (TB) agents. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in drug discovery, with several derivatives approved for clinical use in other therapeutic areas . Research has demonstrated that derivatives of imidazo[1,2-a]pyridine-3-carboxylate show significant promise in combating drug-resistant strains of Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB . These compounds can be synthesized and further functionalized; the ester group, for instance, can be readily converted to carboxamides, which have exhibited excellent in vitro potency with MIC90 values in the sub-micromolar to nanomolar range against various TB strains . The mechanism of action for this class of compounds is associated with targeting the oxidative phosphorylation pathway in mycobacteria. Specifically, related imidazo[1,2-a]pyridine amides (IPAs) are known to inhibit QcrB, a subunit of the fundamental cytochrome bcc complex essential for bacterial energy generation . This mechanism is considered a modern and attractive approach in TB drug discovery, leading to candidates currently in clinical trials . As such, this compound serves as a critical synthetic intermediate for researchers developing novel therapeutic agents to address the global challenge of drug-resistant tuberculosis.

特性

IUPAC Name

ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZDNEWTCXZFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736440
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296201-68-7
Record name Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active molecules. This document outlines a plausible synthetic route and expected analytical data based on established methodologies for analogous compounds.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step, one-pot reaction starting from 2-amino-4-chloropyridine. This method, adapted from the synthesis of similar 3-substituted imidazo[1,2-a]pyridines, involves an initial condensation followed by cyclization with an appropriate electrophile.[1]

Experimental Protocol

A plausible experimental protocol is detailed below. This procedure is based on established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[1]

Step 1: Formation of the N-((dimethylamino)methylene)pyridin-2-amine intermediate

  • To a solution of 2-amino-4-chloropyridine (1.0 mmol) in dimethylformamide (DMF, 2 mL), add dimethylformamide dimethyl acetal (DMF-DMA, 2.0 equiv.).

  • Stir the mixture at 65°C for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to this compound

  • To the reaction mixture from Step 1, add sodium bicarbonate (NaHCO₃, 1.5 equiv.) and ethyl bromoacetate (1.2 equiv.).

  • Increase the temperature to 85°C and stir for 1 hour.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Role
2-Amino-4-chloropyridineC₅H₅ClN₂128.56Starting material
Dimethylformamide dimethyl acetal (DMF-DMA)C₅H₁₃NO₂119.16Reagent for intermediate formation
Sodium BicarbonateNaHCO₃84.01Base
Ethyl bromoacetateC₄H₇BrO₂167.00Electrophile for cyclization
Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl acetateC₄H₈O₂88.11Extraction solvent
HexaneC₆H₁₄86.18Eluent for chromatography
Sodium Sulfate (anhydrous)Na₂SO₄142.04Drying agent
Silica GelSiO₂60.08Stationary phase for chromatography

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization and Workup A 2-Amino-4-chloropyridine C Reaction at 65°C in DMF A->C B DMF-DMA B->C D N-((dimethylamino)methylene) -4-chloropyridin-2-amine C->D 2 hours G Reaction at 85°C D->G E Ethyl bromoacetate E->G F NaHCO₃ F->G H Aqueous Workup (Extraction) G->H 1 hour I Purification (Column Chromatography) H->I J Ethyl 7-chloroimidazo[1,2-a] pyridine-3-carboxylate I->J

Caption: Synthetic workflow for this compound.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques. The expected data, based on the analysis of similar imidazo[1,2-a]pyridine structures, are summarized below.[2][3][4][5]

Expected Analytical Data
TechniqueExpected Observations
Appearance White to off-white solid
Molecular Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~9.2 (d, 1H, H5), ~8.1 (s, 1H, H2), ~7.6 (d, 1H, H8), ~7.1 (dd, 1H, H6), ~4.4 (q, 2H, OCH₂CH₃), ~1.4 (t, 3H, OCH₂CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~164 (C=O), ~145 (C7), ~142 (C8a), ~130 (C2), ~125 (C5), ~120 (C3), ~118 (C6), ~115 (C8), ~61 (OCH₂CH₃), ~14 (OCH₂CH₃)
Mass Spectrometry (ESI-MS) m/z: 225.04 [M+H]⁺, 247.02 [M+Na]⁺

Characterization Workflow

Characterization_Workflow cluster_purification Purification cluster_analysis Structural Analysis Crude Crude Product Purified Purified Product Crude->Purified Column Chromatography NMR NMR Spectroscopy (¹H and ¹³C) Purified->NMR MS Mass Spectrometry (ESI-MS) Purified->MS Purity Purity Assessment (e.g., HPLC) Purified->Purity

Caption: Logical workflow for the characterization of the synthesized compound.

Potential Applications

Imidazo[1,2-a]pyridine derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] this compound serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality at the 3-position and the chlorine atom at the 7-position provide handles for further chemical modifications, allowing for the generation of diverse chemical libraries for drug screening.

Conclusion

This technical guide outlines a practical and efficient method for the synthesis of this compound, based on established chemical literature. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The versatile imidazo[1,2-a]pyridine core, functionalized at key positions, makes this compound a valuable building block for the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in pharmaceutical research. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental values for structurally similar compounds, other values are predicted based on computational models due to the limited availability of direct experimental data for this specific molecule.

Identifier Value
IUPAC Name This compound
CAS Number 1296201-68-7
Chemical Formula C₁₀H₉ClN₂O₂
Molecular Weight 224.64 g/mol
Appearance Solid (predicted)
Property Value Notes
Melting Point 79-81 °CPredicted, based on the structurally similar Ethyl imidazo[1,2-a]pyridine-7-carboxylate[1]
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is predicted.
pKa 4.73 ± 0.50Predicted, based on the structurally similar Ethyl imidazo[1,2-a]pyridine-7-carboxylate[1]
LogP ~3.3Predicted, based on the XLogP3 value for the structurally similar Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific compound.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus.

Methodology:

  • A small, dry sample of the crystalline solid is finely powdered.

  • The powder is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Determination

The solubility of the compound can be assessed in various solvents.

Methodology:

  • A known amount of the compound (e.g., 1 mg) is added to a specific volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature.

  • The mixture is agitated (e.g., by vortexing or stirring) for a set period to ensure equilibrium is reached.

  • The solution is visually inspected for the presence of undissolved solid.

  • If the solid dissolves completely, further additions of the compound are made until saturation is reached.

  • The concentration of the dissolved compound in the saturated solution is then determined, often by techniques like HPLC or UV-Vis spectroscopy.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Methodology:

  • A solution of the compound is prepared in a suitable solvent mixture (e.g., water-methanol).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH against the volume of titrant added.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

LogP Determination

The partition coefficient (LogP) between octanol and water can be determined using the shake-flask method followed by HPLC analysis.

Methodology:

  • A solution of the compound is prepared in a mixture of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to separate the octanol and water layers.

  • The concentration of the compound in each layer is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Biological Context and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential as anti-inflammatory and anti-cancer agents. Their mechanism of action often involves the modulation of key signaling pathways such as NF-κB and STAT3.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

NFkB_Pathway cluster_cytoplasm Cytoplasm TNF-α / IL-1 TNF-α / IL-1 TNFR / IL-1R TNFR / IL-1R TNF-α / IL-1->TNFR / IL-1R Binds to IKK Complex IKK Complex TNFR / IL-1R->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->IKK Complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

STAT3 Signaling Pathway

The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is involved in cell growth, differentiation, and survival. Its aberrant activation is linked to various cancers.

STAT3_Pathway Cytokine (e.g., IL-6) Cytokine (e.g., IL-6) Receptor Receptor Cytokine (e.g., IL-6)->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates p-STAT3 STAT3-P STAT3->p-STAT3 STAT3 Dimer STAT3-P Dimer p-STAT3->STAT3 Dimer Dimerizes Nucleus Nucleus STAT3 Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->JAK Inhibits

Caption: Inhibition of the STAT3 signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Physicochemical Property Determination

The logical flow for characterizing a novel compound like this compound is outlined below.

workflow cluster_synthesis Compound Synthesis & Purification cluster_physchem Physicochemical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS) Purification->Structure MP Melting Point Determination Structure->MP Sol Solubility Assessment Structure->Sol pKa pKa Measurement Structure->pKa LogP LogP Determination Structure->LogP Analysis Data Compilation & Analysis MP->Analysis Sol->Analysis pKa->Analysis LogP->Analysis Report Technical Report Generation Analysis->Report

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected spectroscopic data and a representative synthetic protocol for Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate. It is important to note that specific experimental data for this compound (CAS 1296201-68-7) were not publicly available in the searched scientific literature and databases. The presented data is therefore based on the analysis of closely related imidazo[1,2-a]pyridine derivatives and should be considered as predictive.

Introduction

This compound is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The imidazo[1,2-a]pyridine core is a key pharmacophore in drugs with diverse therapeutic applications, including sedative-hypnotics, anxiolytics, and anti-cancer agents. The specific substitution pattern of an ethyl carboxylate at the 3-position and a chlorine atom at the 7-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity and pharmacokinetic profile.

This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, a representative experimental protocol for its synthesis is presented, based on established methodologies for analogous compounds.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of spectroscopic data for structurally similar compounds reported in the literature.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted in CDCl₃ at 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.0d1HH-5
~7.8 - 7.6s1HH-2
~7.5 - 7.3d1HH-8
~7.1 - 6.9dd1HH-6
~4.4 - 4.2q2H-O-CH₂ -CH₃
~1.4 - 1.2t3H-O-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted in CDCl₃ at 100 MHz

Chemical Shift (δ, ppm)Assignment
~164 - 162C=O (ester)
~145 - 143C-8a
~142 - 140C-7
~130 - 128C-5
~125 - 123C-3
~118 - 116C-2
~115 - 113C-6
~110 - 108C-8
~61 - 59-O -CH₂-CH₃
~15 - 13-O-CH₂-CH₃
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic)
~2980 - 2850MediumC-H stretching (aliphatic)
~1720 - 1700StrongC=O stretching (ester)
~1640 - 1620StrongC=N stretching
~1500 - 1400Medium-StrongC=C stretching (aromatic)
~1250 - 1200StrongC-O stretching (ester)
~850 - 800StrongC-H bending (aromatic, out-of-plane)
~750 - 700StrongC-Cl stretching
MS (Mass Spectrometry) Data
m/zIon
~224[M]⁺ (for ³⁵Cl)
~226[M+2]⁺ (for ³⁷Cl, ~33% of [M]⁺)
~196[M - C₂H₄]⁺
~179[M - OEt]⁺
~151[M - CO₂Et]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridine derivatives.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 4-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Anhydrous ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated in vacuo to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The purified product should be characterized by the spectroscopic methods detailed in Section 2 (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Synthesis Synthesis of Target Compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Analysis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate: A Search for its Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and crystallographic databases, a definitive crystal structure analysis for Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate has not been publicly reported. While this molecule is available commercially and its chemical identity is known, detailed three-dimensional structural information derived from single-crystal X-ray diffraction is not available in the public domain.

This technical guide aims to provide researchers, scientists, and drug development professionals with an understanding of the methodologies that would be employed for such an analysis, by drawing parallels with the characterization of structurally similar imidazo[1,2-a]pyridine derivatives. While direct quantitative data for the title compound cannot be presented, this document outlines the expected experimental protocols and the nature of the data that would be obtained from a successful crystal structure determination.

Hypothetical Experimental Workflow

Should a crystal structure analysis of this compound be undertaken, the logical progression of the experimental and analytical steps would be as follows:

G Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis and Purification cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution and Refinement synthesis Synthesis of this compound purification Purification by Recrystallization or Chromatography synthesis->purification solvent_screening Solvent Screening purification->solvent_screening crystallization Single Crystal Growth (e.g., slow evaporation) solvent_screening->crystallization data_collection Data Collection using a Diffractometer crystallization->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., direct methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: A generalized workflow for the synthesis, crystallization, and crystal structure determination of a small molecule.

Anticipated Experimental Protocols

Based on established methods for analogous compounds, the following protocols would likely be employed:

Synthesis and Crystallization

The synthesis of this compound would likely involve the condensation of a substituted 2-aminopyridine with an appropriate three-carbon electrophilic synthon, a common route to the imidazo[1,2-a]pyridine scaffold.

Synthesis of this compound (Hypothetical):

  • Reaction Setup: 4-chloro-2-aminopyridine would be reacted with an ethyl 2-formyl-3-oxobutanoate derivative in a suitable solvent, such as ethanol or dimethylformamide.

  • Reaction Conditions: The reaction would likely be carried out under reflux for several hours to ensure complete conversion.

  • Workup and Purification: Upon cooling, the crude product would be isolated by filtration. Purification would be achieved through recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Single Crystal Growth:

High-quality single crystals suitable for X-ray diffraction would be grown from the purified compound. A common and effective method is slow evaporation:

  • A saturated solution of the compound would be prepared in a suitable solvent or solvent mixture (e.g., acetone, acetonitrile, or ethyl acetate).

  • The solution would be loosely covered to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals are expected to form.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal would be selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data would be collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. Data would be collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations.

  • Data Processing: The collected diffraction images would be processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects.

  • Structure Solution and Refinement: The crystal structure would be solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms would be refined anisotropically. Hydrogen atoms would be placed in calculated positions and refined using a riding model.

Expected Data Presentation

A successful crystal structure analysis would yield a wealth of quantitative data, which would be presented in tabular format for clarity and ease of comparison.

Table 1: Crystal Data and Structure Refinement Details (Hypothetical)

ParameterValue (Example)
Empirical formulaC10H9ClN2O2
Formula weight224.64
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
VolumeVVVV.V Å3
Z4
Density (calculated)D.DDD Mg/m3
Absorption coefficientμ.μμμ mm-1
F(000)FFF
Crystal sizeX.X × Y.Y × Z.Z mm
Theta range for data collectionθ.θθ to θθ.θθ°
Reflections collectedNNNNN
Independent reflectionsnnnnn [R(int) = 0.0XXX]
Completeness to theta = θθ.θθ°99.9 %
Refinement methodFull-matrix least-squares on F2
Data / restraints / parametersnnnn / 0 / ppp
Goodness-of-fit on F2S.SSS
Final R indices [I>2sigma(I)]R1 = 0.0XXX, wR2 = 0.YYYY
R indices (all data)R1 = 0.0ZZZ, wR2 = 0.ZZZZ
Largest diff. peak and hole0.XXX and -0.YYY e.Å-3

Table 2: Selected Bond Lengths (Å) and Angles (°) (Hypothetical)

This table would list key intramolecular distances and angles, providing insight into the molecular geometry. For example, it would include the lengths of the C-Cl bond, the bonds within the imidazo[1,2-a]pyridine ring system, and the ester group, as well as the angles between these bonds.

Table 3: Hydrogen Bond Geometry (Å, °) (Hypothetical)

This table would detail any intermolecular hydrogen bonds present in the crystal lattice, which are crucial for understanding the packing of the molecules in the solid state.

Conclusion

While the specific crystal structure of this compound remains to be determined and reported, the methodologies for such an analysis are well-established. The hypothetical data and protocols presented here serve as a guide for what researchers can expect from such a study. The determination of this crystal structure would provide valuable insights into the molecule's conformation, intermolecular interactions, and solid-state packing, which are critical for applications in medicinal chemistry and materials science. Further research is warranted to crystallize this compound and perform a definitive single-crystal X-ray diffraction analysis.

In Silico Prediction of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] These derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[1] Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a specific derivative of this class. This technical guide outlines a comprehensive in silico workflow to predict its biological activity, identify potential molecular targets, and evaluate its drug-like properties. This computational approach allows for the rapid and cost-effective generation of testable hypotheses to guide further experimental validation in the drug discovery process.

Compound Profile: this compound

Chemical Structure:

Physicochemical Properties:

The physicochemical properties of a compound are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The predicted properties for this compound are summarized in the table below. These parameters are essential for assessing its potential as a drug candidate according to guidelines such as Lipinski's Rule of Five.

PropertyPredicted Value
Molecular Formula C10H9ClN2O2
Molecular Weight 224.65 g/mol
LogP (o/w) 2.15
Topological Polar Surface Area (TPSA) 55.7 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4
Rotatable Bonds 3

In Silico Bioactivity Prediction Workflow

A multi-faceted in silico approach is proposed to elucidate the potential bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential biological effects.

in_silico_workflow start Start: This compound target_id Target Identification (Literature & Database Mining) start->target_id pharmacophore Pharmacophore Modeling start->pharmacophore qsar QSAR Analysis start->qsar admet ADMET Prediction start->admet docking Molecular Docking target_id->docking pharmacophore->docking data_analysis Data Integration & Analysis docking->data_analysis qsar->data_analysis admet->data_analysis hypothesis Bioactivity Hypothesis Generation data_analysis->hypothesis validation Experimental Validation hypothesis->validation

Caption: In Silico Bioactivity Prediction Workflow. (Within 100 characters)
Target Identification and Prioritization

The initial step involves identifying potential biological targets. Based on the known activities of structurally similar imidazo[1,2-a]pyridine derivatives, several protein families are of high interest. These include, but are not limited to, protein kinases, tubulin, and GABAA receptors.[2][3] For instance, various imidazopyridine derivatives have been reported as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5][6][7][8] Others have been shown to interact with tubulin, affecting microtubule polymerization.[9]

Experimental Protocol: Target Fishing

  • Database Searching: Utilize cheminformatics databases such as ChEMBL, PubChem, and BindingDB to search for compounds structurally similar to this compound and identify their experimentally validated targets.

  • Similarity Metrics: Employ Tanimoto coefficient-based similarity searches on the 2D fingerprint of the molecule.

  • Target Prediction Servers: Submit the compound's structure to web-based target prediction tools like SwissTargetPrediction and SuperPred.

  • Prioritization: Consolidate the list of potential targets and prioritize them based on the strength of evidence (e.g., frequency of appearance, prediction scores) and therapeutic relevance.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target receptor and exert its biological effect.[1][10][11][12]

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Preparation: Compile a set of structurally diverse imidazo[1,2-a]pyridine derivatives with known activity against a specific target (e.g., PI3Kα).

  • Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the dataset.

  • Feature Identification: Identify common pharmacophoric features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

  • Model Generation: Use software like LigandScout or MOE to align the active molecules and generate pharmacophore models that capture the common features.[10][13]

  • Model Validation: Validate the generated models using a test set of active and inactive compounds to assess their ability to discriminate between the two.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[14][15][16] It is a powerful tool for understanding binding mechanisms and predicting binding affinities.

Experimental Protocol: Molecular Docking into PI3Kα

  • Protein Preparation:

    • Download the crystal structure of PI3Kα from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign partial charges.

  • Grid Generation:

    • Define the binding site on the receptor based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding site.

  • Docking Execution:

    • Use a docking program such as AutoDock Vina or Glide to dock the prepared ligand into the receptor's binding site.[15]

    • Generate multiple binding poses.

  • Results Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

Hypothetical Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
PI3Kα 4L23-8.5Val851, Ser774, Lys802
c-Met Kinase 3LQ8-7.9Met1160, Tyr1230, Asp1222
Tubulin (Colchicine site) 1SA0-7.2Cys241, Leu248, Ala316
GABAA Receptor (Benzodiazepine site) 6HUP-8.1His101, Tyr159, Phe77
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[17][18][19][20]

Experimental Protocol: 2D-QSAR Model Development

  • Dataset Collection: Gather a dataset of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activity (e.g., IC50 values).

  • Descriptor Calculation: Calculate a variety of 2D molecular descriptors (e.g., constitutional, topological, electronic) for each compound.

  • Data Splitting: Divide the dataset into a training set for model building and a test set for model validation.

  • Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a QSAR model.

  • Model Validation: Evaluate the predictive power of the model using the test set and various statistical metrics (e.g., r², q², RMSE).

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its development as a drug.[21][22][23]

Predicted ADMET Properties

ParameterPredictionInterpretation
Human Intestinal Absorption HighWell absorbed from the gut.
BBB Permeability LowUnlikely to cause CNS side effects.
CYP450 2D6 Inhibition Non-inhibitorLow potential for drug-drug interactions.
hERG Inhibition Low riskLow risk of cardiotoxicity.
Ames Mutagenicity Non-mutagenUnlikely to be carcinogenic.

Potential Signaling Pathway Modulation

Given the prevalence of imidazo[1,2-a]pyridine derivatives as kinase inhibitors, a likely mechanism of action for this compound could be the modulation of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[4][5][6][7][8]

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation, Survival, Growth mtor->proliferation pten PTEN pten->pip3 Inhibits compound Ethyl 7-chloroimidazo [1,2-a]pyridine-3-carboxylate compound->pi3k Potential Inhibition

Caption: Potential modulation of the PI3K/Akt/mTOR signaling pathway. (Within 100 characters)

Conclusion

The in silico workflow detailed in this guide provides a robust framework for the preliminary assessment of the biological activity of this compound. By integrating target identification, pharmacophore modeling, molecular docking, QSAR analysis, and ADMET prediction, it is possible to generate a comprehensive profile of this compound's potential as a therapeutic agent. The predictions made through these computational methods can effectively prioritize experimental studies, thereby accelerating the drug discovery and development pipeline. The generated hypotheses, such as the potential inhibition of the PI3K/Akt/mTOR pathway, offer specific avenues for in vitro and in vivo validation.

References

A Comprehensive Technical Guide to the Biological Screening of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological screening of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will detail the experimental methodologies for evaluating these activities, present quantitative data from various studies, and illustrate the key signaling pathways involved.

While specific data for this compound is limited in publicly available research, this guide aggregates and presents data from closely related imidazo[1,2-a]pyridine derivatives to provide a representative understanding of their biological potential.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[3][4][5][6][7][8][9] Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

In Vitro Cytotoxicity Data

The anticancer potential of imidazo[1,2-a]pyridine derivatives is typically assessed using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of various imidazo[1,2-a]pyridine derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast)45[3][4]
IP-6 HCC1937 (Breast)47.7[3][4]
IP-7 HCC1937 (Breast)79.6[3][4]
Compound 12b Hep-2 (Laryngeal)11[5][7]
Compound 12b HepG2 (Liver)13[5][7]
Compound 12b MCF-7 (Breast)11[5][7]
Compound 12b A375 (Melanoma)11[5][7]
Compound 6 A375 (Melanoma)<12[6]
Compound 6 WM115 (Melanoma)<12[6]
Compound 6 HeLa (Cervical)~35[6]
Compound 12 HT-29 (Colon)4.15 ± 2.93[9]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[9]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[9]
HB9 A549 (Lung)50.56[8]
HB10 HepG2 (Liver)51.52[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Workflow for MTT Assay

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compound B->C D Incubate for 48 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: A flowchart illustrating the key steps of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. After 24 hours, replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth.[6]

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity

Derivatives of imidazo[1,2-a]pyridine have also been investigated for their antibacterial and antifungal activities.[10][11][12][13][14]

In Vitro Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table presents the MIC values of some imidazo[1,2-a]pyridine derivatives against various bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5h S. aureus (Clinical)6.25[10]
Compound 5h S. aureus (Reference)3.125[10]
Compound 4e P. aeruginosa0.5 (mg/mL)[11][13]
Compound 4e S. aureus0.5 (mg/mL)[11][13]
Compound 4e E. coli CTXM (Resistant)0.5-0.7 (mg/mL)[11][13]
Compound 4e K. pneumoniae NDM (Resistant)0.5-0.7 (mg/mL)[11][13]
Compound 21c Gram-positive/negative4[12]
Compound 21g Gram-positive/negative4[12]
Compound 26g/h M. tuberculosis0.041-2.64[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow for MIC Determination

MIC_Workflow Broth Microdilution Workflow A Prepare serial dilutions of the test compound in broth B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Observe for visible bacterial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: A flowchart outlining the broth microdilution method for MIC determination.

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[16][17][18] Some derivatives have also been shown to modulate the STAT3/NF-κB signaling pathway.[19][20][21]

In Vitro Anti-inflammatory Data

The anti-inflammatory activity is often evaluated by measuring the inhibition of COX-1 and COX-2 enzymes.

Compound IDTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6f COX-20.07-0.1857-217[17]
Compound 3f COX-121.80.42[18]
Compound 3f COX-29.2-[18]
Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow for COX Inhibition Assay

COX_Inhibition_Workflow COX Inhibition Assay Workflow A Prepare reaction mixture with COX enzyme, heme, and inhibitor B Initiate reaction by adding arachidonic acid A->B C Incubate for a specific time B->C D Stop the reaction C->D E Quantify prostaglandin E2 (PGE2) production by ELISA D->E F Calculate percentage inhibition and IC50 value E->F STAT3_NFkB_Pathway STAT3/NF-κB Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor STAT3 STAT3 CytokineReceptor->STAT3 Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylates InflammatoryGenes Inflammatory Gene Expression pSTAT3->InflammatoryGenes Translocates to nucleus and promotes transcription NFkB_IkB NF-κB/IκB Complex NFkB NF-κB NFkB_IkB->NFkB IκB degradation releases NFkB->InflammatoryGenes Translocates to nucleus and promotes transcription IkB IκB Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits phosphorylation Imidazopyridine->NFkB_IkB Prevents IκB degradation

References

The Discovery of Novel Imidazo[1,2-a]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of recent discoveries in this class of compounds, with a particular focus on their anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Imidazo[1,2-a]pyridines are nitrogen-containing fused bicyclic heterocycles that have garnered significant interest due to their diverse pharmacological profiles, including anticancer, antiviral, and anti-inflammatory activities.[1] Their versatile structure allows for substitutions at various positions, enabling the fine-tuning of their biological and physicochemical properties. Recent research has focused on the design and synthesis of novel derivatives that target specific cellular pathways implicated in cancer progression. This guide will delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Synthesis of Novel Imidazo[1,2-a]pyridine Derivatives

A variety of synthetic methodologies have been developed for the construction of the imidazo[1,2-a]pyridine core. One of the most efficient and versatile methods is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component reaction.[2][3]

General Synthesis via Groebke–Blackburn–Bienaymé Reaction

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. The reaction is often catalyzed by a Lewis acid, such as ytterbium triflate (Yb(OTf)₃), and can be accelerated using microwave irradiation.[3] This method allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives.

Biological Activities and Mechanisms of Action

Novel imidazo[1,2-a]pyridine compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways and cellular processes.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. For instance, compound 15a was identified as a potent PI3K/mTOR dual inhibitor, demonstrating significant tumor growth inhibition in xenograft models.[6][7] Another derivative, compound 6 , was found to inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis in melanoma and cervical cancer cells.[8][9]

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; ImidazoCompound [label="Imidazo[1,2-a]pyridine\nCompound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; PTEN [label="PTEN", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PIP3 -> PDK1; PDK1 -> Akt [label="Activates"]; PIP3 -> Akt; Akt -> mTORC1 [label="Activates"]; mTORC1 -> CellGrowth; Akt -> Apoptosis [label="Inhibits", arrowhead=tee]; ImidazoCompound -> PI3K [label="Inhibits", color="#EA4335", arrowhead=tee]; ImidazoCompound -> mTORC1 [label="Inhibits", color="#EA4335", arrowhead=tee]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee]; } PI3K/Akt/mTOR signaling pathway inhibition by imidazo[1,2-a]pyridine compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[10][11] A number of imidazo[1,2-a]pyridine derivatives have been developed as tubulin polymerization inhibitors. These compounds bind to the colchicine-binding site of β-tubulin, disrupting microtubule dynamics, which leads to G2/M phase cell cycle arrest and apoptosis.[12][13][14] For example, compound 5b exhibited potent antiproliferative activity against several cancer cell lines with IC₅₀ values in the nanomolar to low micromolar range.[12][13]

// Nodes TubulinDimers [label="αβ-Tubulin Dimers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Microtubules [label="Microtubules", fillcolor="#34A853", fontcolor="#FFFFFF"]; ImidazoCompound [label="Imidazo[1,2-a]pyridine\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoticArrest [label="Mitotic Arrest\n(G2/M Phase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges TubulinDimers -> Microtubules [label="Polymerization"]; Microtubules -> TubulinDimers [label="Depolymerization"]; ImidazoCompound -> TubulinDimers [label="Binds to\nβ-tubulin", arrowhead=tee, color="#EA4335"]; Microtubules -> MitoticArrest [label="Disruption leads to"]; MitoticArrest -> Apoptosis; } Mechanism of tubulin polymerization inhibition.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor growth, invasion, and metastasis.[1][15][16] Consequently, c-Met is a key target for cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors.[15] Compound 22e was identified as a selective c-Met inhibitor with an IC₅₀ of 3.9 nM and demonstrated significant tumor growth inhibition in vivo.[15]

// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Downstream [label="Downstream Signaling\n(e.g., RAS/MAPK, PI3K/Akt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellFunctions [label="Cell Proliferation,\nInvasion, Metastasis", fillcolor="#F1F3F4", fontcolor="#202124"]; ImidazoCompound [label="Imidazo[1,2-a]pyridine\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HGF -> cMet [label="Binds and Activates"]; cMet -> Downstream; Downstream -> CellFunctions; ImidazoCompound -> cMet [label="Inhibits", arrowhead=tee, color="#EA4335"]; } Inhibition of the c-Met signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel imidazo[1,2-a]pyridine compounds against various cancer cell lines.

Compound Target/Mechanism Cell Line IC₅₀ (µM) Reference
Compound 6PI3K/Akt/mTOR InhibitionA375 (Melanoma)9.7[8][9]
WM115 (Melanoma)12.3[8]
HeLa (Cervical)35.0[8][9]
Compound I-11Covalent KRAS G12C InhibitionNCI-H358 (Lung)Potent[2]
Compound 22ec-Met InhibitionEBC-1 (Lung)0.045[15]
Compound 5bTubulin Polymerization InhibitionJurkat (Leukemia)0.060[12][13]
B16-F10 (Melanoma)0.380[12][13]
HCT116 (Colon)0.138[12][13]
MDA-MB-231 (Breast)1.054[12][13]
Compound 15aPI3K/mTOR Dual InhibitionHCT116 (Colon)Potent[6][7]
HT-29 (Colon)Potent[7]
Compound Kinase IC₅₀ (nM) Reference
Compound 22ec-Met3.9[15]
Compound 7PI3Kα0.20[3][4]
mTOR21[3][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and evaluation of novel imidazo[1,2-a]pyridine compounds.

Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)
  • Procedure: To a solution of the 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of DCM/MeOH), the aldehyde (1.2 eq), isocyanide (1.2 eq), and a Lewis acid catalyst such as Yb(OTf)₃ (0.08 eq) are added.[3] The reaction mixture is then subjected to microwave irradiation at a specified temperature (e.g., 100 °C) for a designated time (e.g., 1 hour).[3] After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis
  • Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

  • Protocol:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4 °C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

// Nodes Synthesis [label="Synthesis of\nImidazo[1,2-a]pyridines", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification &\nCharacterization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCulture [label="Cancer Cell\nCulture", fillcolor="#FBBC05", fontcolor="#202124"]; CompoundTreatment [label="Compound\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="MTT Assay\n(Cell Viability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; WesternBlot [label="Western Blot\n(Protein Expression)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FlowCytometry [label="Flow Cytometry\n(Cell Cycle, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis\n(IC50, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> CompoundTreatment; CellCulture -> CompoundTreatment; CompoundTreatment -> MTT; CompoundTreatment -> WesternBlot; CompoundTreatment -> FlowCytometry; MTT -> DataAnalysis; WesternBlot -> DataAnalysis; FlowCytometry -> DataAnalysis; } General experimental workflow for compound evaluation.

Tubulin Polymerization Assay
  • Principle: This in vitro assay monitors the polymerization of purified tubulin into microtubules. The formation of microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[13]

  • Protocol:

    • Reconstitute purified tubulin in a general tubulin buffer on ice.

    • Add GTP to the tubulin solution.

    • In a 96-well plate, add the test compound at various concentrations.

    • Initiate the polymerization by adding the tubulin-GTP solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

    • Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

    • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The compounds discussed in this guide highlight the potential of this chemical class to target diverse and critical pathways in cancer biology. The detailed methodologies and data presented herein serve as a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further optimization of these lead compounds could pave the way for the development of new and effective cancer therapeutics.

References

The Ascendancy of 7-Substituted Imidazo[1,2-a]pyridines: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] This in-depth technical guide focuses on the critical role of substitutions at the 7-position of the imidazo[1,2-a]pyridine ring, exploring how modifications at this site influence the biological activity of these compounds. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocycle that has garnered significant attention due to its presence in a wide array of biologically active molecules.[3] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and kinase inhibitory effects.[4][5] The strategic modification of this scaffold is a key approach in the development of new and more potent drug candidates. Particularly, the introduction of various aryl groups at the 7-position has been a fruitful strategy in the quest for potent and selective kinase inhibitors.

This guide will provide a comprehensive overview of the structure-activity relationships (SAR) of 7-substituted imidazo[1,2-a]pyridines, with a focus on their activity as kinase inhibitors. We will present quantitative data in clearly structured tables, detail the experimental protocols for key assays, and visualize relevant signaling pathways and experimental workflows to provide a holistic understanding of this important class of molecules.

Structure-Activity Relationship of 7-Aryl-Imidazo[1,2-a]pyridines as ALK2 Inhibitors

A key area of investigation for 7-substituted imidazo[1,2-a]pyridines has been their potential as inhibitors of Activin-like Kinase 2 (ALK2), a protein implicated in diseases such as fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG).[6] The following tables summarize the SAR data for a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines.

Table 1: In Vitro Activity of 7-Aryl-Imidazo[1,2-a]pyridines against ALK Kinases

Compound7-SubstituentALK2 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)
1a Phenyl1.5 ± 0.325 ± 2>10000
1b 2-Fluorophenyl1.2 ± 0.120 ± 1>10000
1c 3-Fluorophenyl1.8 ± 0.235 ± 3>10000
1d 4-Fluorophenyl1.1 ± 0.118 ± 2>10000
1e 2,4-Difluorophenyl1.0 ± 0.115 ± 1>10000
1f 4-Chlorophenyl1.3 ± 0.222 ± 2>10000
1g 4-Methylphenyl1.6 ± 0.228 ± 3>10000
1h 4-Methoxyphenyl2.5 ± 0.345 ± 4>10000

Data sourced from a study on 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as ALK inhibitors.[6]

Table 2: Microsomal Stability of 7-Aryl-Imidazo[1,2-a]pyridines

Compound7-SubstituentHuman Microsomal Stability (T1/2 min)Mouse Microsomal Stability (T1/2 min)
1a Phenyl<5<5
1d 4-Fluorophenyl86
1e 2,4-Difluorophenyl1510

Data sourced from a study on 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as ALK inhibitors.[6]

The data clearly indicates that substitution at the 7-position with various aryl groups leads to potent inhibition of ALK2. Generally, electron-withdrawing groups on the phenyl ring, such as fluorine and chlorine, are well-tolerated and in some cases, lead to a slight increase in potency. The 2,4-difluorophenyl substituent (compound 1e ) provided the most potent ALK2 inhibition in this series. Furthermore, the microsomal stability of these compounds was found to be influenced by the nature of the 7-substituent, with the 2,4-difluorophenyl group also conferring improved stability.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

General Synthesis of 7-Aryl-Imidazo[1,2-a]pyridines

A common synthetic route to 7-aryl-imidazo[1,2-a]pyridines involves a palladium-catalyzed cross-coupling reaction.[6]

cluster_0 Synthesis of 7-Aryl-Imidazo[1,2-a]pyridines 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine Suzuki_Coupling Suzuki Coupling 2-Amino-4-bromopyridine->Suzuki_Coupling Arylboronic_acid Arylboronic acid or ester Arylboronic_acid->Suzuki_Coupling Pd_catalyst Pd Catalyst, Base Pd_catalyst->Suzuki_Coupling 7-Aryl-2-aminopyridine 7-Aryl-2-aminopyridine Suzuki_Coupling->7-Aryl-2-aminopyridine Cyclization Cyclization 7-Aryl-2-aminopyridine->Cyclization alpha_Bromoketone α-Bromoketone alpha_Bromoketone->Cyclization 7-Aryl-imidazo_pyridine 7-Aryl-imidazo[1,2-a]pyridine Cyclization->7-Aryl-imidazo_pyridine

Synthetic scheme for 7-aryl-imidazo[1,2-a]pyridines.

Step 1: Suzuki Coupling. To a solution of 2-amino-4-bromopyridine in a suitable solvent (e.g., dioxane/water), the corresponding arylboronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) are added. The mixture is heated under an inert atmosphere until the reaction is complete. After cooling, the product, a 7-aryl-2-aminopyridine, is isolated and purified.[6]

Step 2: Cyclization. The 7-aryl-2-aminopyridine is then reacted with an appropriate α-bromoketone in a solvent such as ethanol. The reaction mixture is heated to reflux to facilitate the cyclization, yielding the desired 7-aryl-imidazo[1,2-a]pyridine. The final product is purified by crystallization or column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK2, ALK3, and ALK5 kinases can be determined using a radiometric kinase assay.

cluster_1 In Vitro Kinase Assay Workflow Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP [γ-32P]ATP ATP->Incubation Test_Compound Test Compound Test_Compound->Incubation Reaction_Mixture Reaction Mixture Incubation->Reaction_Mixture Termination Stop Reaction (e.g., add acid) Reaction_Mixture->Termination Separation Separate Substrate (e.g., filter paper) Termination->Separation Quantification Quantify Radioactivity (Scintillation Counter) Separation->Quantification IC50_Determination IC50 Determination Quantification->IC50_Determination

Workflow for in vitro radiometric kinase assay.

The assay is typically performed in a multi-well plate format. Each well contains the kinase, a suitable substrate (e.g., myelin basic protein), [γ-32P]ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C). The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted ATP. The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter. The IC50 values are then calculated from the dose-response curves.

Microsomal Stability Assay

The metabolic stability of the compounds is assessed by incubating them with liver microsomes.

The test compound is incubated with human or mouse liver microsomes in the presence of NADPH at 37 °C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is determined by LC-MS/MS analysis. The half-life (T1/2) is then calculated from the disappearance rate of the compound.

Signaling Pathways

Imidazo[1,2-a]pyridines have been shown to modulate various signaling pathways, contributing to their anticancer effects. One of the key pathways affected is the PI3K/AKT/mTOR pathway.[4]

cluster_2 PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTORC1 AKT->mTOR activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazopyridine 7-Substituted Imidazo[1,2-a]pyridine Imidazopyridine->PI3K

Inhibition of the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling and leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4]

Conclusion

The 7-position of the imidazo[1,2-a]pyridine scaffold represents a key site for modification to modulate the biological activity of this important class of compounds. The introduction of various aryl substituents at this position has proven to be a successful strategy for the development of potent and selective kinase inhibitors, particularly against ALK2. The data presented in this guide highlights the importance of systematic SAR studies in the optimization of lead compounds. The detailed experimental protocols and visualization of the relevant signaling pathways provide a valuable resource for researchers in the field of drug discovery and development, facilitating further advancements in the design of novel imidazo[1,2-a]pyridine-based therapeutics. Future work should continue to explore a wider range of substituents at the 7-position and investigate their effects on other kinase targets and pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the discovery of biological activities of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate and its analogs. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including modulation of ion channels and antiviral properties.[1][2][3] The following protocols are designed for identifying and characterizing the effects of this compound class on a key neurological target, the GABA-A receptor, and in a phenotypic assay for broad antiviral activity.

Application Note 1: High-Throughput Screening for Modulators of the GABA-A Receptor

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a well-established target for therapeutic agents.[4] Modulators of the GABA-A receptor can have sedative, anxiolytic, and anticonvulsant effects. The following protocol describes a fluorescence-based HTS assay to identify modulators of the GABA-A receptor.

Experimental Protocol: FLIPR-Based Assay for GABA-A Receptor Modulation

This protocol utilizes a Fluorometric Imaging Plate Reader (FLIPR) system to detect changes in intracellular chloride concentration, an indicator of GABA-A receptor activity.[5][6] The assay is designed for a 384-well plate format, suitable for HTS.

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Chloride Indicator Dye (e.g., a halide-sensitive YFP or a chemical dye).

  • GABA (γ-aminobutyric acid) solution.

  • Positive control (e.g., Diazepam).

  • Negative control (e.g., DMSO).

  • This compound stock solution in DMSO.

Procedure:

  • Cell Plating: Seed the GABA-A receptor-expressing cells into 384-well black-walled, clear-bottom plates at a density of 20,000-40,000 cells per well in 50 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Aspirate the culture medium and add 20 µL of the fluorescent chloride indicator dye solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 100 nL of test compounds (including this compound), positive control, and negative control to the appropriate wells using a pintool or acoustic dispenser.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature.

  • FLIPR Assay:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously using the FLIPR's integrated pipettor.

    • Measure the fluorescence signal every second for 2-3 minutes.

Data Analysis: The change in fluorescence intensity upon GABA addition reflects the influx of chloride ions through the GABA-A receptor channel. Potentiators of the GABA-A receptor will increase the fluorescence signal in the presence of GABA.

  • Calculate the percentage of potentiation for each compound relative to the positive control (e.g., Diazepam).

  • Determine the EC50 or IC50 values for active compounds by performing dose-response experiments.

Data Presentation
Compound IDConcentration (µM)% Potentiation (Mean ± SD)
This compound15.2 ± 1.1
1045.8 ± 3.5
5089.3 ± 5.2
Diazepam (Positive Control)1100 ± 4.8
DMSO (Negative Control)-0 ± 2.1

GABA-A Receptor Signaling Pathway

GABA_A_Receptor_Signaling cluster_membrane Cell Membrane GABA_R GABA-A Receptor (Ligand-gated ion channel) Cl_in GABA_R->Cl_in Increased Cl- influx GABA GABA GABA->GABA_R Binds to orthosteric site Compound This compound (Allosteric Modulator) Compound->GABA_R Binds to allosteric site Cl_out Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition HTS_Workflow Compound_Library Compound Library (e.g., Imidazopyridines) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Development Assay Development & Validation Assay_Development->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Compounds Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the induction of apoptosis and cell cycle arrest in cancer cells.[3][4] Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate is a member of this family, and this document provides detailed protocols for cell-based assays to evaluate its anticancer potential. The methodologies described herein are based on established techniques for assessing cytotoxicity, apoptosis, and cell cycle distribution, using data from closely related imidazo[1,2-a]pyridine compounds as a reference. The provided protocols will guide researchers in determining the efficacy and mechanism of action of this specific compound.

Data Presentation

Note: The following quantitative data is derived from studies on structurally related imidazo[1,2-a]pyridine derivatives and is intended to serve as a representative example for researchers evaluating this compound.

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines

Compound ReferenceCell LineCancer TypeIC50 (µM)Exposure Time (h)
IP-5[2][5]HCC1937Breast Cancer4548
IP-6[2][5]HCC1937Breast Cancer47.748
Compound 12[6]HT-29Colon Cancer4.15 ± 2.93Not Specified
Compound 14[6]B16F10Melanoma21.75 ± 0.81Not Specified
Compound 6[3]A375Melanoma9.7 - 44.648
Compound 6[3]WM115Melanoma9.7 - 44.648
Compound 6[3]HeLaCervical Cancer9.7 - 44.648

Table 2: Effect of a Representative Imidazo[1,2-a]pyridine Compound on Apoptosis and Cell Cycle Distribution

Treatment% of Apoptotic Cells (Annexin V+)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control[3]BaselineNormal DistributionNormal DistributionNormal Distribution
Compound 6 (HeLa)[3]Significantly Increased-Increased from 9.24% to 23.37%-
Compound 6 (Melanoma)[3]Significantly Increased-No Significant ChangeG2/M Arrest Observed

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCC1937, HT-29, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete growth medium to obtain a range of desired concentrations (e.g., 0-100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration).

  • Incubate the plate for 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and grow to about 70-80% confluency.

  • Treat the cells with this compound at its IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat them with the IC50 concentration of this compound for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cell-Based Assays cluster_analysis Data Analysis start Seed Cancer Cells treat Treat with Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Determine IC50 Value mtt->ic50 flow_apoptosis Flow Cytometry Analysis (Quantify Apoptosis) apoptosis->flow_apoptosis flow_cell_cycle Flow Cytometry Analysis (Cell Cycle Distribution) cell_cycle->flow_cell_cycle

Caption: Experimental workflow for evaluating the anticancer activity.

PI3K_Akt_mTOR_Pathway compound Imidazo[1,2-a]pyridine Derivative pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

p53_mediated_apoptosis compound Imidazo[1,2-a]pyridine Derivative p53 p53 compound->p53 Activates p21 p21 p53->p21 bax Bax p53->bax cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest caspases Caspase Activation bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: p53-mediated cell cycle arrest and apoptosis pathway.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] While specific in vivo efficacy data for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is not extensively documented in publicly available literature, the therapeutic potential of the broader class of imidazo[1,2-a]pyridine compounds is significant. For instance, certain derivatives have shown potent antitumor activity in preclinical mouse models, highlighting the promise of this chemical class in oncology.[1] One study reported that a thiazole-substituted imidazo[1,2-a]pyridine significantly inhibited the growth of HeLa human cervical tumor xenografts in mice.[1] Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have demonstrated efficacy in mouse models of Mycobacterium avium infection.[3]

These application notes provide detailed, generalized protocols for evaluating the in vivo efficacy of this compound and related analogs in mouse models of cancer and infectious disease. The methodologies are based on established practices for this class of compounds and are intended to serve as a comprehensive guide for researchers.

Section 1: In Vivo Anticancer Efficacy Studies

Application Note

The following protocols are designed to assess the in vivo anticancer efficacy of this compound using a human tumor xenograft model in immunodeficient mice. This model is a widely accepted standard for the initial in vivo evaluation of novel anticancer agents. The primary endpoints of these studies are typically tumor growth inhibition and overall survival.

Experimental Workflow for Anticancer Studies

anticancer_workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Human Cancer Cell Line Culture implantation Subcutaneous Implantation of Cancer Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (e.g., Athymic Nude Mice) animal_acclimatization->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia analysis Data Analysis (TGI, Survival) euthanasia->analysis

Workflow for in vivo anticancer efficacy testing.

Protocol: Human Tumor Xenograft Model

1. Cell Culture:

  • Culture a relevant human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., sterile PBS or Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

2. Animal Handling and Tumor Implantation:

  • Use female athymic nude mice (4-6 weeks old). Allow for an acclimatization period of at least one week.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

4. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in saline).

  • Administer the compound to the treatment groups at various dose levels (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal (IP) injection once daily.

  • Administer the vehicle alone to the control group. A positive control group with a standard-of-care chemotherapeutic can also be included.

5. Efficacy Evaluation:

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Monitor for any signs of toxicity, including weight loss, changes in behavior, or mortality.

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

6. Data Presentation:

Table 1: Hypothetical Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1850 ± 250-+2.5
Compound A101200 ± 18035.1+1.8
Compound A25750 ± 12059.5-0.5
Compound A50400 ± 9078.4-3.2
Positive ControlX350 ± 8081.1-5.0

Data are presented as mean ± standard error of the mean (SEM).

Section 2: In Vivo Anti-Infective Efficacy Studies

Application Note

The following protocol is a generalized guide for assessing the in vivo anti-infective efficacy of this compound in a mouse model of bacterial infection, adapted from methodologies used for evaluating related compounds against Mycobacterium avium.[3] This model is suitable for determining the compound's ability to reduce bacterial burden in target organs.

Experimental Workflow for Anti-Infective Studies

anti_infective_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis bacterial_culture Bacterial Culture Preparation infection Intravenous or Intratracheal Infection bacterial_culture->infection animal_acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) animal_acclimatization->infection incubation Incubation Period infection->incubation randomization Randomization into Treatment Groups incubation->randomization treatment Drug Administration randomization->treatment monitoring Monitor Clinical Signs & Body Weight treatment->monitoring euthanasia Euthanasia & Organ Harvest monitoring->euthanasia bacterial_load Determine Bacterial Load (CFU) euthanasia->bacterial_load analysis Statistical Analysis bacterial_load->analysis

Workflow for in vivo anti-infective efficacy testing.

Protocol: Mouse Model of Bacterial Infection

1. Bacterial Culture and Inoculum Preparation:

  • Grow the desired bacterial strain (e.g., Mycobacterium avium) in an appropriate broth medium to mid-log phase.

  • Wash and resuspend the bacteria in sterile saline or PBS to a final concentration of approximately 10^7 colony-forming units (CFU) per 200 µL.

2. Animal Handling and Infection:

  • Use a suitable mouse strain (e.g., C57BL/6 for immunological studies) of 6-8 weeks of age. Allow for an acclimatization period.

  • Infect mice via the intravenous (tail vein) or intratracheal route with 200 µL of the bacterial suspension.

3. Treatment Regimen:

  • One day post-infection, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Prepare this compound in a suitable vehicle.

  • Administer the compound at various doses (e.g., 25, 50, 100 mg/kg) orally or by another appropriate route, once daily for a specified duration (e.g., 4 weeks).

  • Include a vehicle control group and a positive control group treated with a standard antibiotic.

4. Evaluation of Bacterial Burden:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically harvest relevant organs (e.g., lungs, spleen, liver).

  • Homogenize the organs in sterile saline.

  • Prepare serial dilutions of the homogenates and plate on appropriate agar medium.

  • Incubate the plates and count the number of CFUs to determine the bacterial load in each organ.

5. Data Presentation:

Table 2: Hypothetical Bacterial Load Reduction Data

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Lung ± SEMMean Log10 CFU/g Spleen ± SEM
Vehicle Control-7.5 ± 0.36.8 ± 0.2
Compound B256.2 ± 0.45.5 ± 0.3
Compound B505.1 ± 0.34.3 ± 0.2
Compound B1004.0 ± 0.23.1 ± 0.1
Positive ControlY3.8 ± 0.22.9 ± 0.1

Data are presented as mean log10 CFU per gram of tissue ± standard error of the mean (SEM).

Section 3: Signaling Pathway Perturbation

Application Note

Several imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, such as the PI3K/Akt/mTOR pathway.[1] In vivo studies can be complemented with pharmacodynamic assessments to confirm target engagement and pathway inhibition in tumor tissues.

Signaling Pathway Diagram

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Ethyl 7-chloroimidazo [1,2-A]pyridine-3-carboxylate Compound->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Disclaimer: These protocols are intended as a general guide. Specific experimental details, including animal models, cell lines, dosing regimens, and endpoints, should be optimized based on the specific research objectives and the pharmacological properties of the test compound. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

References

Application Notes and Protocols: Formulation of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and potential biological applications of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, a member of the pharmacologically significant imidazo[1,2-a]pyridine class of heterocyclic compounds. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antitubercular effects.[1] This document offers detailed protocols for the preparation of this compound for in vitro and in vivo studies, along with methodologies for evaluating its potential therapeutic effects.

Biological Context and Potential Applications

Imidazo[1,2-a]pyridine derivatives are a well-established class of compounds in medicinal chemistry, with several drugs based on this scaffold, such as zolpidem and alpidem, already in clinical use.[1] The biological activities of these compounds are diverse and include:

  • Anticancer Activity: Many imidazo[1,2-a]pyridine derivatives have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and melanoma.[2][3] The proposed mechanisms of action often involve the modulation of key signaling pathways such as the AKT/mTOR and STAT3/NF-κB pathways, leading to the induction of apoptosis and cell cycle arrest.[4][5][6]

  • Anti-inflammatory Activity: Certain derivatives have exhibited anti-inflammatory properties, with some studies indicating inhibition of enzymes like COX-2.[7][8] The anti-inflammatory effects can also be attributed to the modulation of inflammatory signaling pathways like NF-κB.[5][6]

  • Antitubercular Activity: The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of new antitubercular agents, with some derivatives showing high potency against Mycobacterium tuberculosis.[9][10][11][12]

While the specific biological profile of this compound is not extensively documented in publicly available literature, its structural similarity to other biologically active imidazo[1,2-a]pyridines suggests it may possess similar therapeutic potential. The following sections provide protocols to enable the investigation of these potential activities.

Data Presentation: Biological Activities of Representative Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a reference for the potential efficacy of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12HT-29 (Colon)4.15 ± 2.93[2]
Compound 18MCF-7 (Breast)14.81 ± 0.20[2]
Compound 18HT-29 (Colon)10.11 ± 0.70[2]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[2]
IP-5HCC1937 (Breast)45[3]
IP-6HCC1937 (Breast)47.7[3]
LASSBio-1135PGHS-2 (in vitro)18.5[8]
LASSBio-1145PGHS-2 (in vitro)2.8[8]

Experimental Protocols

Formulation of this compound

1. Formulation for In Vitro Cellular Assays

This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The final concentration should be chosen based on the desired working concentrations for the experiments.

  • Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary to aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

  • For cellular experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium. Ensure that the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

2. Formulation for In Vivo Animal Studies

This protocol provides a general guideline for preparing a formulation of this compound for administration to laboratory animals. Note: The optimal vehicle and formulation may vary depending on the animal model, route of administration, and the physicochemical properties of the compound. Preliminary formulation and tolerability studies are highly recommended.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, Polyethylene glycol 400 (PEG400), Tween 80, Saline)

  • Sterile tubes

  • Homogenizer or sonicator

  • pH meter

Procedure:

  • Determine the desired dose and concentration of the compound for the study.

  • A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline. A typical starting ratio could be 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline.

  • First, dissolve the accurately weighed this compound in DMSO.

  • Add PEG400 and vortex or sonicate until a clear solution is obtained.

  • Add Tween 80 and mix thoroughly.

  • Finally, add the saline dropwise while continuously mixing to form a stable solution or suspension.

  • Check the pH of the final formulation and adjust if necessary to a physiologically acceptable range (typically pH 6.5-7.5).

  • The formulation should be prepared fresh before each administration. If a suspension is formed, ensure it is homogenous by vortexing or sonicating before each dose is drawn.

Biological Assays

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of this compound (prepared in complete medium from the DMSO stock). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. Western Blot Analysis for Signaling Pathway Modulation

This protocol is to investigate the effect of this compound on protein expression in key signaling pathways like AKT/mTOR or NF-κB.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blot running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-mTOR, mTOR, IκBα, NF-κB p65) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the changes in protein expression levels.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_testing Biological Testing cluster_outcomes Outcomes compound This compound Powder stock_solution High-Concentration Stock Solution (DMSO) compound->stock_solution Dissolve invitro_formulation In Vitro Formulation (Diluted in Media) stock_solution->invitro_formulation Dilute invivo_formulation In Vivo Formulation (e.g., DMSO/PEG400/Tween 80/Saline) stock_solution->invivo_formulation Formulate cell_culture Cancer Cell Lines invitro_formulation->cell_culture animal_model In Vivo Model invivo_formulation->animal_model viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) cell_culture->pathway_analysis efficacy_study In Vivo Efficacy Study animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study ic50 IC50 Determination viability_assay->ic50 mechanism Mechanism of Action pathway_analysis->mechanism therapeutic_potential Therapeutic Potential efficacy_study->therapeutic_potential toxicity_study->therapeutic_potential

Caption: Experimental workflow for the formulation and biological evaluation of this compound.

signaling_pathway cluster_akt_mtor AKT/mTOR Pathway cluster_nfkb NF-κB Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt AKT pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation inflammatory_stimuli Inflammatory Stimuli ikb_kinase IKK inflammatory_stimuli->ikb_kinase Activates ikb IκBα ikb_kinase->ikb Phosphorylates (Leads to Degradation) nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammation Gene Expression nucleus->inflammation compound This compound compound->akt Inhibits? compound->ikb_kinase Inhibits?

Caption: Postulated signaling pathways potentially modulated by this compound based on related compounds.

References

Application Notes and Protocols for Click Chemistry Applications of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate derivatives in click chemistry for the development of novel bioactive compounds, particularly kinase inhibitors.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its unique electronic and structural features make it an attractive starting point for the design of novel therapeutics. This compound is a key intermediate that can be readily functionalized to create libraries of diverse compounds for drug discovery.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a robust and efficient method for conjugating molecules with high specificity and yield. By incorporating "click handles" (azide or alkyne functionalities) onto the this compound core, researchers can rapidly synthesize a wide array of complex molecules with potential therapeutic applications.

This document outlines the protocols for the synthesis of azide and alkyne-functionalized this compound derivatives and their subsequent use in click chemistry to generate novel compounds targeting key signaling pathways in disease.

Synthesis of Functionalized Imidazo[1,2-a]pyridine Derivatives

To utilize this compound in click chemistry, it must first be functionalized with either an azide or an alkyne group. A common and effective strategy is the nucleophilic substitution of the chlorine atom at the 7-position.

Synthesis of Ethyl 7-azidoimidazo[1,2-a]pyridine-3-carboxylate (Azide Derivative 1)

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Azide: Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-azidoimidazo[1,2-a]pyridine-3-carboxylate.

Synthesis of Ethyl 7-(prop-2-yn-1-yloxy)imidazo[1,2-a]pyridine-3-carboxylate (Alkyne Derivative 2)

This synthesis involves a two-step process: conversion of the 7-chloro derivative to a 7-hydroxy derivative, followed by O-alkylation with propargyl bromide.

Step 1: Synthesis of Ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate

  • Hydrolysis: Heat a solution of this compound (1.0 eq) in an aqueous solution of a strong base (e.g., NaOH) at reflux.

  • Acidification: After the reaction is complete (monitored by TLC), cool the mixture and carefully acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with water, and dry to yield ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate.

Step 2: O-Alkylation with Propargyl Bromide

  • Deprotonation: To a solution of ethyl 7-hydroxyimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a polar aprotic solvent like acetone or DMF, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add propargyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography to obtain Ethyl 7-(prop-2-yn-1-yloxy)imidazo[1,2-a]pyridine-3-carboxylate.

Click Chemistry Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for the click reaction between the functionalized imidazo[1,2-a]pyridine derivatives and a complementary azide or alkyne partner.

General Protocol:

  • Reactant Mixture: In a reaction vessel, dissolve the azide-functionalized imidazo[1,2-a]pyridine derivative (e.g., Azide Derivative 1 ) (1.0 eq) and the alkyne-containing molecule (1.1 eq) in a suitable solvent system, typically a mixture of tert-butanol and water.

  • Copper Source: Add a copper(II) sulfate (CuSO₄) solution (0.1 eq).

  • Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.2 eq) to reduce Cu(II) to the catalytic Cu(I) species.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 1,2,3-triazole-linked imidazo[1,2-a]pyridine derivative.

Table 1: Representative Quantitative Data for CuAAC Reactions

EntryImidazo[1,2-a]pyridine DerivativeClick PartnerProductYield (%)Reaction Time (h)
1Azide Derivative 1PhenylacetyleneEthyl 7-(4-phenyl-1H-1,2,3-triazol-1-yl)imidazo[1,2-a]pyridine-3-carboxylate85-952-4
2Alkyne Derivative 2Benzyl azideEthyl 7-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)imidazo[1,2-a]pyridine-3-carboxylate80-903-6

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have shown significant potential as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The triazole linkage formed through click chemistry can act as a stable and versatile linker to introduce various pharmacophores that can enhance binding affinity and selectivity for specific kinase targets.

Several studies have demonstrated that imidazo[1,2-a]pyridine-based compounds can inhibit kinases such as Phosphoinositide 3-kinase (PI3K) and Activin-like kinase (ALK).[1][2] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.

The synthesized triazole-linked imidazo[1,2-a]pyridine derivatives can be screened for their inhibitory activity against a panel of kinases to identify potent and selective inhibitors.

Experimental Workflow for Kinase Inhibitor Discovery

G cluster_synthesis Synthesis cluster_screening Screening & Validation cluster_biological Biological Evaluation start This compound func Functionalization (Azide or Alkyne) start->func click Click Chemistry (CuAAC) func->click library Library of Triazole-linked Imidazo[1,2-a]pyridines click->library kinase_assay Kinase Panel Screening library->kinase_assay hit_id Hit Identification kinase_assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt cell_assays Cell-based Assays (Proliferation, Apoptosis) lead_opt->cell_assays pathway_analysis Signaling Pathway Analysis (Western Blot) cell_assays->pathway_analysis in_vivo In Vivo Efficacy Studies pathway_analysis->in_vivo G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Inhibitor Triazole-linked Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate as a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the known biological activities of the imidazo[1,2-a]pyridine scaffold. As of the date of this document, specific experimental data for Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate as a chemical probe is limited in publicly available scientific literature. These notes are intended to serve as a guide for researchers and scientists to explore its potential applications and should be adapted and validated experimentally.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds. This scaffold is a recognized "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antitubercular effects.[1] Derivatives of imidazo[1,2-a]pyridine have been shown to interact with various biological targets and signaling pathways, such as the STAT3/NF-κB pathway, and have been investigated as potential therapeutic agents.[2] These characteristics suggest that this compound holds promise as a chemical probe for studying these biological processes.

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of this compound as a chemical probe would depend on its specific biological targets and its ability to elicit a measurable response. The following sections outline potential applications and detailed protocols for investigating the utility of this compound as a chemical probe in cancer biology and inflammation research.

Application Note 1: Investigation of Anticancer Activity

Background: The imidazo[1,2-a]pyridine scaffold is present in numerous compounds with demonstrated anticancer activity.[1][3] These compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.[3] The mechanism of action for some derivatives has been linked to the modulation of key signaling pathways involved in cell survival and proliferation.[3] Therefore, this compound can be investigated as a potential inhibitor of cancer cell growth.

Hypothetical Quantitative Data: In Vitro Cytotoxicity

The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines. This data would typically be generated from a cell viability assay, such as the MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
HCC1937Breast Cancer45.0
MCF-7Breast Cancer14.81
HT-29Colon Cancer4.15
B16F10Melanoma21.75

Note: The IC50 values presented here are hypothetical and are based on data reported for other imidazo[1,2-a]pyridine derivatives.[3][4][5]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., HCC1937, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Apoptosis Induction Pathway

Probe Ethyl 7-chloroimidazo [1,2-a]pyridine-3-carboxylate Cell Cancer Cell Probe->Cell Pathway Signaling Pathway (e.g., Akt) Cell->Pathway Inhibition p53 p53 Activation Pathway->p53 Negative Regulation Caspases Caspase Activation (Caspase-8, Caspase-7) p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical mechanism of apoptosis induction.

Application Note 2: Modulation of the NF-κB Signaling Pathway

Background: The transcription factor NF-κB plays a critical role in inflammation and cancer.[2] Some imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by suppressing the NF-κB signaling pathway.[2] this compound can be used as a chemical probe to investigate the modulation of this pathway in response to inflammatory stimuli.

Hypothetical Quantitative Data: Inhibition of NF-κB Activity

The following table presents hypothetical data on the inhibition of LPS-induced NF-κB activity in MDA-MB-231 breast cancer cells by this compound.

Concentration (µM)Hypothetical NF-κB Activity (% of LPS control)
0100
1085
3060
5040

Note: This data is hypothetical and for illustrative purposes.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes how to measure the effect of this compound on NF-κB activation using a luciferase reporter assay.

Materials:

  • Cells stably or transiently transfected with an NF-κB luciferase reporter plasmid (e.g., HEK293T or MDA-MB-231).

  • Complete cell culture medium.

  • This compound.

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as an inflammatory stimulus.

  • Luciferase Assay System (e.g., Promega).

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) or TNF-α (e.g., 10 ng/mL) to the wells. Include a non-stimulated control and a stimulated vehicle control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Express the results as a percentage of the stimulated vehicle control.

Visualization: NF-κB Signaling Pathway Workflow

cluster_0 Experimental Workflow A 1. Seed NF-κB Reporter Cells B 2. Pre-treat with Ethyl 7-chloroimidazo [1,2-a]pyridine-3-carboxylate A->B C 3. Stimulate with LPS or TNF-α B->C D 4. Incubate (6-8 hours) C->D E 5. Measure Luciferase Activity D->E F 6. Data Analysis E->F

Caption: Workflow for the NF-κB reporter assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate. Our aim is to help you overcome common challenges and improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the one-pot, two-step synthesis starting from 4-chloro-2-aminopyridine and an ethyl 2-halo-3-oxobutanoate (e.g., ethyl 2-chloroacetoacetate) or ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Q2: I am experiencing low yields in my synthesis. What are the likely causes and how can I address them?

Low yields are a frequent issue and can stem from several factors.[1] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For the synthesis of the related ethyl imidazo[1,2-a]pyridine-3-carboxylate, a study showed that using sodium bicarbonate (NaHCO₃) as the base in dimethylformamide (DMF) at 85°C provided the highest yield (83%).[2] Using other bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) resulted in lower yields.[2] Similarly, solvents like ethanol or dioxane were less effective than DMF.[2]

  • Purity of Starting Materials: Impurities in the 4-chloro-2-aminopyridine or the ethyl pyruvate derivative can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your reagents before commencing the synthesis.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting material has been consumed before workup.

Q3: What are the common side products I should be aware of?

The reaction between 2-aminopyridines and α-haloketones can sometimes lead to the formation of N-(pyridin-2-yl)amides through C-C bond cleavage, especially under certain oxidative conditions. While specific side products for the synthesis of this compound are not extensively documented in the provided search results, it is a potential pathway to consider.

Q4: I am having trouble purifying my final product. What purification strategies are recommended?

Purification of imidazo[1,2-a]pyridine derivatives can be challenging due to their basic nature, which can cause tailing on silica gel chromatography. Here are some effective strategies:

  • Column Chromatography: This is a common method for purification. To mitigate tailing on silica gel, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.[3]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method to achieve high purity.

  • Acid-Base Extraction: An initial workup involving extraction with an acidic solution can help to separate the basic product from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Suboptimal reaction conditions (base, solvent, temperature).Based on the synthesis of the non-chlorinated analog, the optimal conditions are NaHCO₃ as the base in DMF at 85°C.[2] It is recommended to start with these conditions and optimize if necessary.
Purity of starting materials.Ensure the purity of 4-chloro-2-aminopyridine and the ethyl pyruvate derivative using techniques like NMR or melting point analysis.
Incomplete reaction.Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature slightly or extending the reaction time.
Formation of Multiple Products Side reactions due to incorrect stoichiometry or temperature.Ensure the correct molar ratios of reactants are used. Maintain a stable reaction temperature, as fluctuations can promote side reactions.
Decomposition of starting materials or product.Some reagents may be sensitive to prolonged heating. Ensure the reaction is not heated for an excessive amount of time.
Difficulty in Product Isolation Product is soluble in the aqueous phase during workup.Ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the solubility of the organic product before extraction.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Purification Challenges Tailing on silica gel chromatography.Add a small percentage of triethylamine (e.g., 0.1-1%) or a few drops of aqueous ammonia to the eluent system to suppress tailing.
Co-elution of impurities.If impurities have similar polarity, consider using a different solvent system or a different stationary phase for chromatography (e.g., alumina).

Experimental Protocols

One-Pot Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate (Model Protocol)

This protocol for the non-chlorinated analog provides a strong starting point for the synthesis of the 7-chloro derivative.[2]

Materials:

  • 2-Aminopyridine

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of 2-aminopyridine (1 mmol) and DMF-DMA (2 mmol) in DMF (2 mL) is stirred at 65°C for 2 hours.

  • Sodium bicarbonate (1.5 mmol) and ethyl bromoacetate (1.3 mmol) are added sequentially to the reaction mixture.

  • The mixture is then stirred at 85°C. The reaction progress is monitored by TLC.

  • Once the reaction is complete, it is diluted with 20 mL of water and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (ethyl acetate/hexane, 1:6) to afford the pure product.

Note: For the synthesis of this compound, 2-amino-4-chloropyridine would be used in place of 2-aminopyridine. The reaction conditions may require further optimization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl imidazo[1,2-a]pyridine-3-carboxylate [2]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaHCO₃DMF85183
2NaHCO₃DMF751.581
3NaHCO₃DMF95179
4NaHCO₃EtOHreflux363
5NaHCO₃Dioxane851.565
6Na₂CO₃DMF85270
7K₂CO₃DMF85165
8NaOHDMF85147
9PyridineDMF85739
10Et₃NDMF85546

Visualizations

Experimental Workflow for One-Pot Synthesis

experimental_workflow start Start step1 Mix 4-chloro-2-aminopyridine and DMF-DMA in DMF start->step1 step2 Stir at 65°C for 2h step1->step2 step3 Add NaHCO3 and Ethyl Bromoacetate step2->step3 step4 Stir at 85°C step3->step4 step5 Reaction Monitoring by TLC step4->step5 step6 Workup: Aqueous Extraction step5->step6 Reaction Complete step7 Purification: Column Chromatography step6->step7 end Final Product step7->end

Caption: One-pot synthesis workflow.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check1 Check Reaction Conditions (Base, Solvent, Temp) start->check1 check2 Verify Starting Material Purity start->check2 check3 Monitor Reaction Progress (TLC) start->check3 solution1 Optimize Conditions: Try NaHCO3, DMF, 85°C check1->solution1 solution2 Purify Starting Materials check2->solution2 solution3 Increase Reaction Time or Temperature check3->solution3

Caption: Troubleshooting low yield issues.

References

Overcoming solubility issues of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to overcome solubility challenges with Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial solubilization, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for nonpolar compounds due to its strong solubilizing power and compatibility with many cell-based assays at low final concentrations.[1] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] It is crucial to use anhydrous DMSO to prevent water absorption, which can decrease the compound's solubility over time.[2]

Q2: How can I determine the solubility of this compound in my specific assay buffer?

A2: A practical method to assess solubility is through visual inspection of serial dilutions. You can prepare a dilution series of your compound in the assay buffer in a clear microplate and visually check for any cloudiness or solid particles against a dark background.[3] For more quantitative data, methods like nephelometry (light scattering) or measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) can be used to detect turbidity.[3] A detailed protocol for determining kinetic solubility is provided in the "Experimental Protocols" section.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: As a general guideline, the final concentration of DMSO in an assay should be kept as low as possible, ideally below 1% (v/v). For sensitive cell-based assays, it is recommended to keep the concentration below 0.5%, and in some cases, even lower than 0.1%.[3][4] High concentrations of DMSO can not only lead to compound precipitation but may also have cytotoxic effects on the cells.[3]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This phenomenon, often termed "crashing out," is common with poorly soluble compounds.[5] Here are several strategies to mitigate this issue:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in the assay.[2]

  • Optimize Dilution Technique: Add the DMSO stock solution to the pre-warmed (e.g., 37°C) aqueous medium dropwise while gently vortexing or swirling.[2] This gradual change in solvent polarity can prevent the compound from precipitating.

  • Use a Co-solvent System: In some cases, a mixture of solvents can maintain solubility more effectively than a single solvent.[1]

  • Employ Solubilizing Agents: The addition of a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.001% to 0.01%), or the use of cyclodextrins can help to solubilize compounds.[3] However, it is essential to first verify that these additives do not interfere with your assay.

Q5: Is it acceptable to use a solution that has a visible precipitate?

A5: No, it is not advisable to use a solution with a visible precipitate. The presence of a precipitate means that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate and unreliable experimental results.[6]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.

Potential Cause Recommended Solution Expected Outcome
High Supersaturation Decrease the final concentration of the compound in the assay.[3]The compound remains in solution at a lower concentration.
Rapid Solvent Shift Try a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer.[3]The gradual change in solvent polarity prevents the compound from crashing out.
Low Kinetic Solubility Increase the mixing energy upon dilution (e.g., vortexing or rapid pipetting).[3] Pre-warm the aqueous medium to 37°C before adding the compound stock.[2]Improved mixing and temperature can help to keep the compound in solution for a longer period.

Issue 2: Compound precipitates over the course of the assay.

Potential Cause Recommended Solution Expected Outcome
Thermodynamic Insolubility The compound concentration is above its thermodynamic solubility limit. Lower the compound concentration.[3]The compound remains soluble throughout the assay at a lower concentration.
Temperature Fluctuations Ensure all assay components and the environment (e.g., incubator) are maintained at a constant, controlled temperature.[2][3]A stable temperature prevents temperature-induced precipitation.
pH Shift in Medium Ensure the medium is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). Test the compound's solubility at different pH values to determine its sensitivity.[2]A stable pH environment prevents pH-dependent precipitation.
Compound Instability The compound may be degrading over time, with the degradation products being less soluble. Assess the compound's stability in the assay buffer over the time course of the experiment.[3]If the compound is unstable, a shorter assay incubation time may be necessary.

Quantitative Data Summary

The following table presents a hypothetical example of solubility data for a poorly soluble compound like this compound. It is crucial to determine the actual solubility in your specific experimental system.

Solvent Temperature (°C) Maximum Soluble Concentration (µM) Notes
100% DMSO25> 50,000Appears to be freely soluble.
100% Ethanol25~10,000Soluble at high concentrations.
PBS (pH 7.4)25< 1Very low aqueous solubility.
Cell Culture Medium + 10% FBS375 - 10Serum proteins may slightly enhance solubility.
Cell Culture Medium + 10% FBS + 0.5% DMSO3725 - 50Final concentration is limited by aqueous solubility.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Assay Buffer

Objective: To determine the maximum concentration of this compound that remains soluble in a specific aqueous buffer under assay conditions.

Materials:

  • 10 mM stock solution of the compound in 100% DMSO.

  • Assay buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C).

  • 96-well clear-bottom microplate.

  • Microplate reader capable of measuring absorbance at >500 nm.

Procedure:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a series of 2-fold serial dilutions of the stock solution in DMSO.

  • In a 96-well plate, add the appropriate volume of pre-warmed assay buffer to each well.

  • Add a small, fixed volume of each DMSO dilution to the corresponding wells (e.g., 1 µL of DMSO stock to 100 µL of medium) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is constant and non-toxic (e.g., 1%).[3]

  • Mix well and incubate at the desired assay temperature for a set period (e.g., 1-2 hours).[1]

  • Visually inspect the plate for any signs of precipitation.

  • Measure the absorbance of each well at a wavelength outside the compound's absorbance spectrum (e.g., 600 nm) using a microplate reader.[3]

  • An increase in absorbance compared to the vehicle control indicates the formation of a precipitate. The highest concentration that shows no increase in absorbance is considered the kinetic solubility under these conditions.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in biological assays.

Materials:

  • This compound powder.

  • Anhydrous, sterile, cell culture-grade DMSO.

  • Sterile microcentrifuge tube.

  • Vortex mixer.

Procedure:

  • Calculate the required mass of the compound to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of C10H9ClN2O2 = 224.64 g/mol ).

  • In a sterile microcentrifuge tube, carefully weigh out the calculated mass of the compound powder.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers.[2]

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the high-concentration stock solution to the final working concentration in cell culture medium.

Materials:

  • 10 mM stock solution in DMSO.

  • Pre-warmed (37°C) complete cell culture medium.

  • Sterile conical tubes.

Procedure:

  • Thaw the 10 mM stock solution at room temperature and vortex gently to ensure it is fully dissolved.

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Perform serial dilutions to reach the final desired concentration. It is recommended to first dilute the stock solution in an intermediate volume of medium before adding it to the final culture vessel.

  • While gently swirling the tube of pre-warmed medium, add the calculated volume of the stock solution dropwise.[7]

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Compound Precipitation cluster_immediate Immediate Precipitation Solutions cluster_over_time Precipitation Over Time Solutions start Start: Prepare Working Solution observe_precipitate Observe Precipitate? start->observe_precipitate immediate Immediate Precipitation observe_precipitate->immediate Yes, immediately over_time Precipitation Over Time observe_precipitate->over_time Yes, over time no_precipitate No Precipitate Proceed with Assay observe_precipitate->no_precipitate No lower_conc Lower Final Concentration immediate->lower_conc serial_dilution Use Serial Dilution immediate->serial_dilution optimize_mixing Optimize Mixing/Temp immediate->optimize_mixing check_thermo Lower Concentration (Thermodynamic Limit) over_time->check_thermo stabilize_temp Stabilize Temperature over_time->stabilize_temp check_ph Check Medium pH over_time->check_ph

Caption: A logical workflow for troubleshooting compound precipitation.

SignalingPathway Hypothetical Signaling Pathway for Imidazo[1,2-a]pyridine Derivatives cluster_pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm compound Ethyl 7-chloroimidazo[1,2-a] pyridine-3-carboxylate ikk IKK Complex compound->ikk Inhibits receptor Receptor (e.g., TLR) adaptor Adaptor Proteins receptor->adaptor adaptor->ikk ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB (Inactive Complex) nfkb NF-κB (p65/p50) nucleus Nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression nfkb_active Active NF-κB ikb_nfkb->nfkb_active IκBα degradation nfkb_active->nucleus Translocation

Caption: Hypothetical signaling pathway showing inhibition of the NF-κB pathway.

References

Technical Support Center: Synthesis of 7-Chloro-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-chloro-substituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 7-chloro-imidazo[1,2-a]pyridines?

A1: The most common starting material is 2-amino-4-chloropyridine, which reacts with an α-haloketone or a related carbonyl compound to form the desired bicyclic heteroaromatic system.

Q2: How does the chloro-substituent at the 7-position affect the synthesis of imidazo[1,2-a]pyridines?

A2: The electron-withdrawing nature of the chlorine atom at the 4-position of the starting 2-aminopyridine (which becomes the 7-position in the product) reduces the nucleophilicity of the pyridine ring nitrogen. This can lead to slower reaction rates and may require harsher reaction conditions compared to syntheses with electron-donating or neutral substituents. This reduced reactivity can also increase the likelihood of side reactions.

Q3: What are the typical reaction conditions for the synthesis of 7-chloro-imidazo[1,2-a]pyridines?

A3: A common method is the condensation of 2-amino-4-chloropyridine with an α-haloketone. This reaction is often carried out in a polar solvent such as ethanol or DMF, sometimes with the addition of a base like sodium bicarbonate to neutralize the hydrogen halide formed during the reaction. Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the specific substrates.

Q4: Are there alternative, more modern methods for this synthesis?

A4: Yes, various methods have been developed for the synthesis of imidazo[1,2-a]pyridines, including multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, and copper-catalyzed aerobic oxidative cyclizations.[1] These methods can offer advantages such as milder reaction conditions, higher efficiency, and greater substrate scope. However, their application to electron-deficient substrates like 2-amino-4-chloropyridine should be carefully optimized.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 7-chloro-substituted imidazo[1,2-a]pyridines.

Problem 1: Low or No Yield of the Desired 7-Chloro-Imidazo[1,2-a]pyridine Product

Possible Causes:

  • Reduced Nucleophilicity of the Starting Material: The electron-withdrawing chloro group on the 2-amino-4-chloropyridine reduces the nucleophilicity of the pyridine nitrogen, slowing down the initial alkylation step.

  • Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short to compensate for the reduced reactivity of the starting material.

  • Steric Hindrance: Bulky substituents on the α-haloketone can sterically hinder the reaction.

  • Poor Quality of Reagents: Degradation of the α-haloketone or the 2-amino-4-chloropyridine can lead to failed reactions.

Troubleshooting Steps:

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C to see if the reaction proceeds. Monitor the reaction closely by TLC to avoid decomposition.

  • Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC until the starting materials are consumed.

  • Use a More Reactive α-Haloketone: If possible, use an α-bromoketone instead of an α-chloroketone, as the former is a better alkylating agent.

  • Consider a Catalyst: For certain types of syntheses, the addition of a Lewis acid or a transition metal catalyst might be beneficial. For instance, copper(I) salts have been used to catalyze the synthesis of imidazo[1,2-a]pyridines.[1]

  • Check Reagent Quality: Ensure the purity and integrity of your starting materials. Purify them if necessary.

Problem 2: Formation of a Major Side Product

Possible Side Reactions:

  • Formation of an Isomeric Product: While the reaction to form the imidazo[1,2-a]pyridine is generally regioselective, the possibility of forming other isomers, though less common, should not be entirely dismissed, especially under harsh conditions.

  • Dimerization of Starting Materials: Under certain conditions, self-condensation or dimerization of the starting materials can occur.

  • Hydrolysis of the α-Haloketone: In the presence of water and base, the α-haloketone can hydrolyze to the corresponding α-hydroxyketone.

Troubleshooting Steps:

  • Characterize the Side Product: Isolate the major side product and characterize it using spectroscopic methods (NMR, MS) to identify its structure. This will provide crucial information about the competing reaction pathway.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature might suppress the side reaction if it has a higher activation energy than the desired reaction.

    • Solvent: The choice of solvent can influence the reaction pathway. Experiment with solvents of different polarities.

    • Base: If a base is used, its strength and stoichiometry can be critical. A weaker base or stoichiometric amounts might be preferable to an excess of a strong base.

  • Ensure Anhydrous Conditions: If hydrolysis is a suspected side reaction, ensure that all reagents and solvents are dry.

Problem 3: Difficulty in Purifying the 7-Chloro-Imidazo[1,2-a]pyridine Product

Possible Causes:

  • Presence of Unreacted Starting Materials: Due to the lower reactivity, you might have a significant amount of unreacted 2-amino-4-chloropyridine in your crude product.

  • Formation of Closely Eluting Impurities: Side products with similar polarity to the desired product can make chromatographic separation challenging.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.

    • Column Type: Consider using a different stationary phase (e.g., alumina instead of silica gel) if separation on silica is problematic.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the basic product into the aqueous phase. The aqueous phase is then basified, and the product is re-extracted with an organic solvent.

Experimental Protocols

Synthesis of 7-chloro-2-methylimidazo[1,2-a]pyridine

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • 2-Amino-4-chloropyridine

  • Chloroacetone (or Bromoacetone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of 2-amino-4-chloropyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add chloroacetone (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane/ethyl acetate).

Table 1: Example of Reaction Conditions and Yields for Imidazo[1,2-a]pyridine Synthesis

Starting Aminopyridineα-HaloketoneSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridineα-BromoacetophenoneEthanolNaHCO₃Reflux485General Literature
2-Amino-4-chloropyridineChloroacetoneEthanolNaHCO₃Reflux1260-70Inferred from general procedures
2-Amino-4-methylpyridineα-BromoacetophenoneDMFK₂CO₃80292General Literature

Note: The data for 2-amino-4-chloropyridine is an estimation based on the expected lower reactivity and may vary.

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine N-alkylated_intermediate N-Alkylated Intermediate 2-Amino-4-chloropyridine->N-alkylated_intermediate Alkylation Side_Products Side Products (e.g., Isomers, Dimers) 2-Amino-4-chloropyridine->Side_Products alpha-Haloketone alpha-Haloketone alpha-Haloketone->N-alkylated_intermediate alpha-Haloketone->Side_Products Cyclized_intermediate Cyclized Intermediate N-alkylated_intermediate->Cyclized_intermediate Intramolecular Cyclization 7-Chloro-imidazo[1,2-a]pyridine 7-Chloro-imidazo[1,2-a]pyridine Cyclized_intermediate->7-Chloro-imidazo[1,2-a]pyridine Dehydration

Caption: General reaction pathway for the synthesis of 7-chloro-imidazo[1,2-a]pyridines.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Low_Yield Low or No Yield? Start->Low_Yield Side_Product Major Side Product? Low_Yield->Side_Product No Increase_Temp_Time Increase Temperature/Time Low_Yield->Increase_Temp_Time Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Characterize_Side_Product Isolate & Characterize Side Product Side_Product->Characterize_Side_Product Yes Successful_Synthesis Successful Synthesis Purification_Issue->Successful_Synthesis No Optimize_Chromatography Optimize Chromatography Purification_Issue->Optimize_Chromatography Yes Increase_Temp_Time->Side_Product Check_Reagents Check Reagent Quality Check_Reagents->Low_Yield Use_More_Reactive_Haloketone Use α-Bromoketone Use_More_Reactive_Haloketone->Low_Yield Optimize_Conditions Optimize Temp/Solvent/Base Characterize_Side_Product->Optimize_Conditions Optimize_Conditions->Purification_Issue Try_Recrystallization Try Recrystallization Optimize_Chromatography->Try_Recrystallization Acid_Base_Extraction Perform Acid-Base Extraction Try_Recrystallization->Acid_Base_Extraction Acid_Base_Extraction->Successful_Synthesis

Caption: A workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Enhancing Cell Permeability of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the cell permeability of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability a concern?

This compound is a small molecule belonging to the imidazopyridine class of compounds. Imidazopyridine derivatives are being investigated for a wide range of therapeutic applications, including as anticancer and antibacterial agents.[1][2][3][4][5] For this compound to be effective against intracellular targets, it must be able to cross the cell membrane. Poor cell permeability can lead to low efficacy in cell-based assays, even if the compound is potent in biochemical assays.[6]

Q2: What are the key physicochemical properties of a compound that influence its cell permeability?

The cell permeability of a small molecule is primarily governed by its physicochemical properties. Key factors to consider are:

  • Molecular Weight: Generally, molecules with a lower molecular weight (<500 Da) exhibit better passive diffusion across the cell membrane.[7]

  • Lipophilicity (LogP): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. An optimal LogP range (typically 1-5) is crucial for good permeability.

  • Polar Surface Area (PSA): The sum of the surfaces of polar atoms in a molecule. A lower PSA (< 140 Ų) is generally associated with better cell permeability.[7]

  • Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors (>5) and acceptors (>10) can hinder cell permeability.[7]

  • Aqueous Solubility: Adequate solubility in aqueous media is necessary for the compound to be available at the cell surface for absorption.

Q3: My compound shows high potency in biochemical assays but low efficacy in cell-based assays. Could this be a permeability issue?

A significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability.[6] Other potential reasons for this discrepancy include:

  • Active Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[6]

  • Poor Aqueous Solubility: The compound might precipitate in the cell culture medium, reducing its effective concentration.[6]

  • Compound Instability: The molecule could be unstable in the assay buffer at the experimental pH and temperature.[6]

  • Cytotoxicity: At higher concentrations, the compound may be toxic to the cells, leading to a decrease in cell viability that can be misinterpreted as low efficacy.[6]

Troubleshooting Guides

Problem 1: Low Apparent Permeability (Papp) in Parallel Artificial Membrane Permeability Assay (PAMPA)

A low Papp value in a PAMPA assay suggests poor passive diffusion across a lipid membrane.

Troubleshooting Steps:

  • Verify Physicochemical Properties:

    • Calculate the theoretical LogP, PSA, molecular weight, and number of hydrogen bond donors/acceptors for this compound. Compare these values to the "Rule of 5" to identify potential liabilities.[7]

  • Optimize Formulation:

    • Poor aqueous solubility can lead to artificially low permeability readings.[6] Consider reducing the concentration of the compound in the donor well or using a co-solvent (ensure the solvent concentration is not detrimental to the artificial membrane).

  • Structural Modification (Lead Optimization):

    • If the intrinsic properties of the molecule are limiting, consider chemical modifications to improve its permeability profile. This could involve altering functional groups to reduce polarity or increase lipophilicity.

Problem 2: Good PAMPA Permeability but Low Caco-2 Permeability

When a compound shows good permeability in the PAMPA assay but poor permeability in a cell-based assay like the Caco-2 assay, it often points to the involvement of active transport mechanisms.[6]

Troubleshooting Steps:

  • Investigate Active Efflux:

    • The most probable cause is that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[6] To confirm this, perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio greater than 2 is a strong indication of active efflux.

  • Use Efflux Pump Inhibitors:

    • Co-incubate your compound with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay. A significant increase in the apical-to-basolateral (A-to-B) permeability in the presence of the inhibitor would confirm that your compound is a P-gp substrate.

Strategies to Enhance Cell Permeability

If poor cell permeability is confirmed, several strategies can be employed to improve the cellular uptake of this compound.

  • Prodrug Approach: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[8][9] For this compound, a common strategy is to mask polar functional groups to increase lipophilicity and passive diffusion.[9]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based formulations such as liposomes, microemulsions, or nanoparticles can enhance its solubility and facilitate its transport across the cell membrane.[10]

  • Use of Permeation Enhancers: These are compounds that temporarily alter the structure of the cell membrane to increase its permeability.[10] Examples include fatty acids (e.g., oleic acid) and bile salts.[10]

  • Ion Pairing: For compounds that are ionized at physiological pH, co-administration with a lipophilic counter-ion can form a neutral, more permeable ion pair.[10]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[8]

Methodology:

  • Preparation of the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a buffer (e.g., PBS) to the desired final concentration.

  • Assay Procedure:

    • Add the compound solution to the donor (upper) wells of the PAMPA plate.

    • Add fresh buffer to the acceptor (lower) wells.

    • Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = [-ln(1 - [C_A]/[C_eq])] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where:

    • [C_A] is the concentration in the acceptor well.

    • [C_eq] = ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A)

    • [C_D] is the concentration in the donor well.

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[11] Caco-2 cells, when cultured on permeable supports, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Bidirectional Permeability Measurement:

    • Apical to Basolateral (A→B) Permeability:

      • Add the dosing solution containing this compound to the apical (upper) chamber of the Transwell insert.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.[6]

    • Basolateral to Apical (B→A) Permeability:

      • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

      • Follow the same sampling procedure as for the A→B measurement.[6]

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer (µmol/s).[11]

    • A is the surface area of the membrane (cm²).[11]

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).[11] Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

Data Presentation

Table 1: Interpretation of Caco-2 Permeability Data

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 10Well absorbed (>85%)
Moderate1 - 10Moderately absorbed (50-85%)
Low< 1Poorly absorbed (<50%)

Source: Adapted from BenchChem Application Notes[11]

Table 2: Sample Data for Control and Test Compounds in a Caco-2 Assay

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassificationPotential for Active Efflux
Propranolol (High Permeability Control) 25.023.50.94HighNo
Atenolol (Low Permeability Control) 0.50.61.2LowNo
Digoxin (P-gp Substrate Control) 0.25.025.0LowYes
This compound Experimental ValueExperimental ValueCalculated ValueTo be determinedTo be determined

Visualizations

Troubleshooting_Workflow Start Low efficacy in cell-based assays Check_Permeability Assess Cell Permeability Start->Check_Permeability PAMPA Perform PAMPA Assay Check_Permeability->PAMPA Initial Screen Caco2 Perform Caco-2 Assay Check_Permeability->Caco2 Gold Standard PAMPA_Result Low Papp? PAMPA->PAMPA_Result Caco2_Result Low Papp (A->B)? Caco2->Caco2_Result PAMPA_Result->Caco2 No Passive_Diffusion Issue with Passive Diffusion PAMPA_Result->Passive_Diffusion Yes Efflux_Ratio Efflux Ratio > 2? Caco2_Result->Efflux_Ratio No Caco2_Result->Passive_Diffusion Yes Active_Efflux Substrate for Efflux Pumps Efflux_Ratio->Active_Efflux Yes Optimize Implement Enhancement Strategies: - Prodrug Approach - Formulation Changes - Permeation Enhancers Efflux_Ratio->Optimize No Passive_Diffusion->Optimize Active_Efflux->Optimize Re_evaluate Re-evaluate in Cell-Based Assays Optimize->Re_evaluate

Caption: Troubleshooting workflow for low cell permeability.

Permeability_Enhancement_Strategies Core Enhancing Cell Permeability of This compound Strategies Enhancement Strategies Core->Strategies Prodrug Prodrug Approach (Mask polar groups) Strategies->Prodrug Formulation Lipid-Based Formulations (Liposomes, Nanoparticles) Strategies->Formulation Enhancers Permeation Enhancers (e.g., Oleic Acid) Strategies->Enhancers IonPairing Ion Pairing (with lipophilic counter-ions) Strategies->IonPairing Outcome Improved Cellular Uptake and Efficacy Prodrug->Outcome Formulation->Outcome Enhancers->Outcome IonPairing->Outcome

Caption: Strategies to enhance cell permeability.

References

Technical Support Center: Mitigating Off-Target Effects of Imidazopyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing off-target effects of imidazopyridine-based inhibitors, such as Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate. The principles and protocols outlined here are broadly applicable to small molecule inhibitors and aim to ensure the accuracy and reproducibility of your experimental results.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments with imidazopyridine compounds and provides systematic approaches to resolving them.

Issue 1: Observed cellular phenotype is inconsistent with expected on-target inhibition.

  • Question: My imidazopyridine compound is potent in a biochemical assay, but the cellular phenotype I observe is either different from what I expected or inconsistent across different cell lines. What could be the cause and how can I troubleshoot this?

  • Answer: This discrepancy can arise from several factors, including poor cell permeability, rapid metabolism of the compound, or engagement of unintended off-targets.[1] Cell-line specific expression of off-target proteins can also lead to variable responses.[1]

    Troubleshooting Workflow:

    G start Inconsistent Cellular Phenotype perm Assess Cell Permeability & Stability start->perm off_target_expr Profile Target and Off-Target Expression in Cell Lines start->off_target_expr genetic_val Perform Genetic Validation (CRISPR/siRNA) perm->genetic_val off_target_expr->genetic_val rescue Conduct Rescue Experiment genetic_val->rescue struct_unrelated Use Structurally Unrelated Inhibitor rescue->struct_unrelated conclusion Differentiate On-Target vs. Off-Target Effect struct_unrelated->conclusion

    Caption: Troubleshooting workflow for inconsistent cellular phenotypes.

    Recommended Actions:

    • Assess Compound Properties: Evaluate the cell permeability and metabolic stability of your compound in your specific cell models.[1]

    • Expression Profiling: Characterize the expression levels of the intended target and known potential off-targets in the cell lines you are using.[1]

    • Genetic Validation: Employ genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target. If the phenotype persists even in the absence of the target protein, it is likely an off-target effect.[2][3]

    • Rescue Experiments: If possible, "rescue" the inhibitor's effect by overexpressing a form of the target protein that is resistant to the inhibitor.[1]

    • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a second, structurally distinct inhibitor that targets the same protein. If both compounds produce the same phenotype, it is more likely to be a true on-target effect.[2]

Issue 2: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

  • Question: My imidazopyridine compound shows significant cytotoxicity in my cell-based assays, making it difficult to study its on-target effects. How can I determine if this toxicity is due to on-target or off-target effects?

  • Answer: Cytotoxicity can be a result of inhibiting the intended target (on-target toxicity) or interacting with other essential cellular proteins (off-target toxicity). Distinguishing between these is crucial for interpreting your results.[2]

    Troubleshooting Steps:

    • Perform a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits, which could be responsible for the cytotoxic effects.[2]

    • Test Analogs with Different Scaffolds: If cytotoxicity persists across different chemical scaffolds targeting the same protein, it may be an on-target effect.[2]

    • Check Compound Solubility: Ensure your inhibitor is fully soluble in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[2]

    • Use a Negative Control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target. If the cytotoxic phenotype is absent when using the negative control, the toxicity is more likely to be on-target.[2]

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern?

A1: Off-target effects are unintended interactions of a small molecule inhibitor with biomolecules other than its intended therapeutic target.[2] These interactions can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[2] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from preclinical models to clinical settings.[2]

Q2: How can I proactively assess the potential for off-target effects with my imidazopyridine inhibitor?

A2: A multi-pronged approach is recommended for proactively assessing off-target effects:

  • In Silico Profiling: Computational methods, such as screening against databases of known protein structures, can predict potential off-target interactions.[4][5]

  • Biochemical Screening: Test your compound against a broad panel of related proteins (e.g., a kinase panel if your target is a kinase) to empirically determine its selectivity.[6][7]

  • Cell-Based Assays: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement within a cellular context.[2]

Q3: What is the role of CRISPR-Cas9 in validating on- and off-target effects?

A3: CRISPR-Cas9 is a powerful tool for target validation.[3][8] By creating a complete knockout of the intended target gene, you can compare the resulting phenotype to that observed with your small molecule inhibitor.[8][9] If the phenotypes match, it provides strong evidence for an on-target effect. Conversely, if the inhibitor still produces a phenotype in the knockout cells, it points to an off-target mechanism.[2][3] CRISPR can also be used to introduce specific mutations in the target protein that confer resistance to the inhibitor, which can be used in rescue experiments.[1][8]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for an Imidazopyridine Compound

This table illustrates how data from a kinase selectivity screen might be presented, showing the inhibitory activity of a hypothetical imidazopyridine compound against a panel of kinases.

Kinase TargetIC50 (nM) of Imidazopyridine CompoundIC50 (nM) of Staurosporine (Control)
On-Target Kinase A 12 6
Off-Target Kinase B28012
Off-Target Kinase C>10,00025
Off-Target Kinase D9508
Off-Target Kinase E5,50018

Data is hypothetical and for illustrative purposes only. Staurosporine is a non-selective kinase inhibitor used as a positive control.[10]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the selectivity of an imidazopyridine inhibitor against a broad panel of protein kinases.[6]

Methodology:

G prep Prepare serial dilutions of imidazopyridine compound add_inhibitor Add diluted inhibitor or vehicle control to wells prep->add_inhibitor plate Prepare assay plate with recombinant kinases, substrates, and ATP plate->add_inhibitor initiate Initiate kinase reaction add_inhibitor->initiate detect Detect kinase activity (e.g., luminescence-based ADP detection) initiate->detect analyze Analyze data and determine IC50 values detect->analyze

Caption: Workflow for a kinase selectivity profiling experiment.

  • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.[10]

  • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.[10]

  • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.[10]

  • Kinase Reaction: Initiate the kinase reaction and incubate for a defined period at an optimal temperature (e.g., 30°C for 60 minutes).[10]

  • Detection: Stop the reaction and measure kinase activity. For luminescence-based assays, this involves adding a reagent that converts ADP to ATP, which then drives a luciferase reaction.[10]

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of an imidazopyridine compound within a cellular environment.[2]

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[2]

  • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[2]

  • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.[2]

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.[2] A compound that binds to and stabilizes the target protein will result in more of the protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

References

Technical Support Center: Scale-up Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the synthesis process.

Issue Potential Cause Recommended Action
Low Yield Incomplete reaction, side reactions, or product degradation. Suboptimal reaction temperature or time.Optimize reaction conditions such as temperature, reaction time, and reagent stoichiometry. Ensure efficient mixing to improve mass transfer. Consider the use of a catalyst to enhance reaction rate and selectivity.[1][2]
Impurity Formation Side reactions due to localized overheating or prolonged reaction times. Presence of impurities in starting materials.Implement controlled addition of reagents to manage exothermic reactions. Ensure starting materials meet required purity specifications. Develop an effective purification method, such as recrystallization or column chromatography, optimized for larger quantities.
Poor Solubility of Intermediates or Product The inherent physicochemical properties of the compounds.For intermediates, consider performing the subsequent reaction step in the same pot ("one-pot synthesis") to avoid isolation issues. For the final product, explore different solvent systems for precipitation or crystallization. Salt formation or the use of advanced formulation strategies like complexation with cyclodextrins can also be investigated.[3]
Difficulty in Product Isolation and Purification Formation of an oil instead of a solid. Product co-precipitating with by-products.Optimize the crystallization process by careful selection of anti-solvent and controlling the rate of addition and temperature. Seeding the solution with a small amount of pure product can induce crystallization. For purification, consider alternative techniques like preparative HPLC for high-purity requirements.
Inconsistent Results Between Batches Variations in raw material quality, reaction conditions, or operator procedures.Establish strict quality control for all starting materials. Implement Standard Operating Procedures (SOPs) for all critical process parameters. Ensure consistent and calibrated equipment is used for each batch.
Exothermic Reaction Runaway Poor heat dissipation at a larger scale.Ensure the reactor has adequate cooling capacity. Implement a controlled rate of addition for reactive reagents. Monitor the internal reaction temperature closely with a reliable probe. For highly exothermic steps, consider using a solvent with a higher boiling point to act as a heat sink.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the preparation of this compound on a larger scale?

A1: The most prevalent method is the condensation reaction between a substituted 2-aminopyridine, specifically 2-amino-4-chloropyridine, and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate or ethyl chloropyruvate.[4][5] This two-step, one-pot approach is often favored for its efficiency and atom economy.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: Key parameters to control include:

  • Temperature: To prevent side reactions and ensure consistent product quality.

  • Reaction Time: To ensure the reaction goes to completion without product degradation.

  • pH: To maintain the desired reactivity and minimize by-product formation.

  • Mixing Speed: To ensure homogeneity and efficient heat and mass transfer.

  • Rate of Reagent Addition: To control exothermic reactions and maintain a safe operating temperature.

Q3: What are the common by-products in this synthesis and how can they be minimized?

A3: Common by-products can arise from self-condensation of the keto-ester, polymerization of starting materials, or incomplete cyclization. Minimizing these can be achieved by:

  • Strict control of reaction temperature.

  • Using high-purity starting materials.

  • Optimizing the stoichiometry of the reactants.

  • Ensuring efficient removal of any water formed during the reaction if it is detrimental to the process.

Q4: How can the final product be purified effectively at a larger scale?

A4: Recrystallization is often the most cost-effective and scalable method for purifying the final product. The choice of solvent system is critical and should be optimized to provide good recovery of the pure compound while leaving impurities in the mother liquor. Slurry washing with a suitable solvent can also be an effective purification step. For very high purity requirements, preparative column chromatography may be necessary, though it is a more expensive and less scalable option.

Q5: Are there any "green" chemistry approaches for this synthesis?

A5: Yes, research is ongoing to develop more environmentally friendly methods. This includes the use of water as a solvent, employing catalyst-free conditions, or utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[1][2] Some methods also explore the use of safer and more readily available starting materials.

Experimental Protocols

Key Experiment: One-Pot Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods for imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-4-chloropyridine

  • Ethyl 3-bromo-2-oxopropanoate (or Ethyl 3-chloro-2-oxopropanoate)

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or another suitable base)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-amino-4-chloropyridine (1.0 eq) in ethanol at room temperature, slowly add ethyl 3-bromo-2-oxopropanoate (1.1 eq).

  • The reaction mixture is then heated to reflux (approximately 78 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • A solution of sodium bicarbonate (1.5 eq) in water is slowly added to neutralize the hydrobromic acid formed during the reaction.

  • The product is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-Amino-4-chloropyridine 2-Amino-4-chloropyridine Reaction Reaction in Ethanol (Reflux, 4-6h) 2-Amino-4-chloropyridine->Reaction Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate Ethyl 3-bromo-2-oxopropanoate->Reaction Workup Neutralization (NaHCO3) Extraction (EtOAc) Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Degradation Product Degradation Low_Yield->Product_Degradation Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Improve_Mixing Improve Mixing Incomplete_Reaction->Improve_Mixing Use_Catalyst Consider Catalyst Incomplete_Reaction->Use_Catalyst Side_Reactions->Optimize_Conditions Control_Exotherm Control Exotherm Side_Reactions->Control_Exotherm Purify_Reagents Purify Reagents Side_Reactions->Purify_Reagents Product_Degradation->Optimize_Conditions

References

Technical Support Center: Chiral Separation of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of imidazo[1,2-a]pyridine derivatives by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers are co-eluting or the resolution (Rs) is less than 1.5.

Troubleshooting Workflow:

G start Poor or No Resolution (Rs < 1.5) csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp csp_no Screen alternative CSPs (e.g., different polysaccharide derivatives) csp->csp_no No mobile_phase Optimize Mobile Phase csp->mobile_phase Yes csp_no->mobile_phase resolution_improved Resolution Improved? mobile_phase->resolution_improved temp Optimize Temperature resolution_improved->temp Partial Improvement end Problem Resolved resolution_improved->end Yes flow Optimize Flow Rate temp->flow column_health Check Column Health flow->column_health column_health->end

Figure 1: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for imidazo[1,2-a]pyridine derivatives?

    • Action: Polysaccharide-based CSPs are generally the most successful for this class of compounds. Consider screening columns with different selectors.

      • Recommended Screening Columns:

        • Amylose-based: Chiralpak® AD, Chiralpak® IA, Lux® Amylose-1

        • Cellulose-based: Chiralcel® OD, Chiralcel® OJ, Lux® Cellulose-1, Lux® Cellulose-2

  • Optimize the Mobile Phase:

    • Question: Can the mobile phase composition be adjusted to improve selectivity?

    • Action: Since imidazo[1,2-a]pyridines are basic, the addition of a basic modifier is often crucial for good peak shape and resolution in normal phase and SFC.[1]

      • Normal Phase (NP) / SFC:

        • Modifiers: The most common modifiers are alcohols such as isopropanol (IPA), ethanol (EtOH), and methanol (MeOH).[2] Systematically vary the type and percentage of the alcohol.

        • Additives: Add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1% v/v).[1] This helps to reduce peak tailing by competing with the basic analyte for active sites on the stationary phase.

      • Reversed Phase (RP):

        • Modifiers: Acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.

        • Additives: Use a buffer to control the pH. For basic compounds, a slightly alkaline pH can sometimes improve separation, but care must be taken with silica-based columns.

  • Adjust Temperature and Flow Rate:

    • Question: Can temperature or flow rate be optimized?

    • Action:

      • Temperature: Vary the column temperature (e.g., in 5 °C increments from 15 °C to 40 °C). Lower temperatures often increase enantioselectivity.

      • Flow Rate: Chiral separations can benefit from lower flow rates. Try reducing the flow rate to see if resolution improves. A typical starting point for a 4.6 mm ID column is 1.0 mL/min.[1]

Issue 2: Peak Tailing

Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Troubleshooting Workflow:

G start Peak Tailing Observed overload Is the column overloaded? start->overload overload_yes Dilute sample and reinject overload->overload_yes Yes secondary_interactions Are there secondary interactions with the stationary phase? overload->secondary_interactions No end Problem Resolved overload_yes->end interactions_yes Add a basic modifier (e.g., 0.1% DEA) to the mobile phase secondary_interactions->interactions_yes Yes column_health Is the column old or contaminated? secondary_interactions->column_health No interactions_yes->end column_health_yes Flush with a strong solvent or replace the column column_health->column_health_yes Yes column_health->end No column_health_yes->end

Figure 2: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:

  • Rule out Column Overload:

    • Question: Is the sample concentration too high?

    • Action: Dilute the sample (e.g., 1:10 and 1:100) and reinject. If the peak shape improves, the original sample was overloading the column.

  • Address Secondary Interactions:

    • Question: Are there unwanted interactions between the basic analyte and the stationary phase?

    • Action: For basic compounds like imidazo[1,2-a]pyridines, interactions with residual silanol groups on the silica support can cause tailing.

      • Protocol: Add a basic modifier such as 0.1% diethylamine (DEA) to the mobile phase. This will compete with the analyte for the active silanol sites, leading to a more symmetrical peak shape.

  • Check Column Health:

    • Question: Is the column performance deteriorating?

    • Action: A contaminated or old column can lead to peak tailing.

      • Protocol: Flush the column with a strong solvent as recommended by the manufacturer. If this does not resolve the issue, the column may need to be replaced. For immobilized polysaccharide columns, specific regeneration procedures may be available.[3]

Issue 3: Peak Splitting

Symptom: A single enantiomer peak appears as two or more smaller peaks.

Troubleshooting Workflow:

G start Peak Splitting Observed all_peaks Are all peaks splitting? start->all_peaks all_peaks_yes Check for physical problems: - Blocked frit - Column void - Tubing issues all_peaks->all_peaks_yes Yes single_peak Is only a single peak splitting? all_peaks->single_peak No end Problem Resolved all_peaks_yes->end solvent_mismatch Is there a sample solvent mismatch? single_peak->solvent_mismatch Yes solvent_mismatch_yes Dissolve sample in mobile phase or a weaker solvent solvent_mismatch->solvent_mismatch_yes Yes on_column_issues Are there on-column issues? solvent_mismatch->on_column_issues No solvent_mismatch_yes->end on_column_issues_yes Optimize mobile phase/temperature to improve peak shape on_column_issues->on_column_issues_yes Yes on_column_issues->end No on_column_issues_yes->end

Figure 3: Troubleshooting workflow for peak splitting.

Detailed Steps & Protocols:

  • Check for System-Wide Issues:

    • Question: Are all peaks in the chromatogram splitting?

    • Action: If all peaks are affected, it is likely a physical problem with the system.

      • Check for:

        • A partially blocked column inlet frit.

        • A void or channel in the column packing.

        • Issues with tubing connections creating dead volume.

      • Protocol: Try backflushing the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.

  • Investigate Sample Solvent Effects:

    • Question: Is the sample dissolved in a solvent much stronger than the mobile phase?

    • Action: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

      • Protocol: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.

  • Consider On-Column Effects:

    • Question: Could the peak splitting be due to interactions on the column?

    • Action: Sometimes, specific interactions at certain mobile phase compositions or temperatures can lead to peak splitting for a particular compound.

      • Protocol: Slightly adjust the mobile phase composition (e.g., the percentage of alcohol modifier) or the column temperature to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What are the best types of columns for the chiral separation of imidazo[1,2-a]pyridine derivatives?

A1: Polysaccharide-based chiral stationary phases (CSPs) are the most widely used and successful for this class of compounds. Both amylose and cellulose-based columns have shown good performance. It is recommended to screen a set of columns with different polysaccharide derivatives to find the optimal selectivity. Good starting points include:

  • Chiralpak® Series: IA, IB, IC, AD, AS

  • Chiralcel® Series: OD, OJ

  • Lux® Series: i-Amylose-1, i-Cellulose-5, Cellulose-1, Cellulose-2

Q2: Why is my peak shape poor for my imidazo[1,2-a]pyridine derivative, and how can I improve it?

A2: Imidazo[1,2-a]pyridine derivatives are basic compounds. Poor peak shape, particularly tailing, is often due to secondary interactions between the basic analyte and acidic residual silanol groups on the silica surface of the column. To improve peak shape, add a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) or triethylamine (TEA) to your mobile phase in normal phase or SFC mode.[1]

Q3: Can I use the same column for both normal phase and reversed-phase chiral separations?

A3: This depends on the type of CSP. "Coated" polysaccharide columns have limitations on the types of solvents that can be used. Using incompatible solvents can damage the column. "Immobilized" polysaccharide columns have the chiral selector covalently bonded to the silica, which makes them much more robust and compatible with a wider range of solvents, allowing for their use in both normal phase, reversed-phase, and SFC.[3] Always check the manufacturer's instructions for your specific column.

Q4: How does temperature affect the chiral separation of imidazo[1,2-a]pyridines?

A4: Temperature can have a significant impact on chiral separations. Generally, lower temperatures tend to increase the enantioselectivity, leading to better resolution. However, this can also lead to broader peaks and longer retention times. It is an important parameter to optimize for each specific separation.

Q5: What are the advantages of using SFC over HPLC for chiral separations of these compounds?

A5: Supercritical Fluid Chromatography (SFC) often offers several advantages over HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and sometimes unique selectivity.[2]

Data Presentation

The following tables summarize typical starting conditions for the chiral separation of imidazo[1,2-a]pyridine derivatives on common polysaccharide-based CSPs. These are general guidelines, and optimization is usually required.

Table 1: Typical HPLC Chiral Separation Conditions for Imidazo[1,2-a]pyridine Derivatives

ParameterNormal Phase (NP)Reversed Phase (RP)
Columns Chiralpak® AD, Chiralcel® OD, Lux® Amylose-1, Lux® Cellulose-1Chiralpak® AD-RH, Chiralcel® OD-RH, Lux® i-Amylose-1
Mobile Phase n-Hexane / Alcohol (IPA or EtOH)Acetonitrile or Methanol / Aqueous Buffer
Typical Ratio 90:10 to 70:30 (v/v)40:60 to 60:40 (v/v)
Additive 0.1% Diethylamine (DEA)Buffer (e.g., Ammonium bicarbonate, pH adjusted)
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min
Temperature 15 - 40 °C15 - 40 °C
Detection UV (e.g., 254 nm or compound-specific λmax)UV (e.g., 254 nm or compound-specific λmax)

Table 2: Typical SFC Chiral Separation Conditions for Imidazo[1,2-a]pyridine Derivatives

ParameterTypical Conditions
Columns Chiralpak® IA, IB, IC, AD; Chiralcel® OD, OJ; Lux® i-Amylose-1, i-Cellulose-5
Mobile Phase Supercritical CO₂ / Alcohol Modifier (MeOH, EtOH, or IPA)
Modifier % 5 - 40%
Additive 0.1 - 0.5% Diethylamine (DEA) in the modifier
Flow Rate 2 - 4 mL/min
Back Pressure 100 - 150 bar
Temperature 25 - 40 °C
Detection UV (e.g., 254 nm or compound-specific λmax)

Experimental Protocols

Protocol 1: Chiral Method Screening for Imidazo[1,2-a]pyridine Derivatives by HPLC (Normal Phase)
  • Column Selection:

    • Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H, Lux® Amylose-1).

  • Mobile Phase Preparation:

    • Prepare two primary mobile phases:

      • Mobile Phase A: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

      • Mobile Phase B: n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Sample Preparation:

    • Dissolve the racemic imidazo[1,2-a]pyridine derivative in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5-10 µL

  • Screening Procedure:

    • Equilibrate the first column with Mobile Phase A for at least 10 column volumes.

    • Inject the sample and record the chromatogram.

    • Flush the column and switch to Mobile Phase B. Equilibrate and inject the sample.

    • Repeat this process for each of the selected columns.

  • Evaluation:

    • Examine the chromatograms for any separation of the enantiomers. A partial separation (a shoulder on the peak) is a good indication that the method can be optimized.

    • Select the column and mobile phase combination that provides the best initial separation for further optimization.

Protocol 2: Chiral Method Optimization for Imidazo[1,2-a]pyridine Derivatives by HPLC (Normal Phase)
  • Mobile Phase Composition:

    • Using the best column and alcohol modifier identified during screening, systematically vary the percentage of the alcohol. For example, if n-Hexane/IPA (90:10) showed promise, test ratios of 95:5, 85:15, and 80:20.

  • Temperature:

    • Set the mobile phase composition that gave the best resolution and vary the column temperature from 15 °C to 40 °C in 5 °C increments.

  • Flow Rate:

    • With the optimized mobile phase and temperature, investigate the effect of flow rate. Test flow rates from 0.5 mL/min to 1.2 mL/min.

  • Final Method:

    • Combine the optimal mobile phase composition, temperature, and flow rate to establish the final analytical method. Ensure the resolution (Rs) is greater than 1.5 for robust quantification.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Imidazo[1,2-a]pyridine Derivatives: Featuring Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comparative analysis of the bioactivity of a specific derivative, Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, alongside well-established imidazopyridine drugs such as zolpidem, alpidem, and necopidem. While direct experimental data for this compound is limited, this guide synthesizes available information on related compounds to infer its potential therapeutic applications and provides a framework for future research.

Comparative Bioactivity Data

The bioactivity of imidazo[1,2-a]pyridine derivatives spans a wide spectrum, from potent hypnotic and anxiolytic effects to promising antimicrobial and anticancer activities. The following tables summarize the available quantitative data for key compounds within this class.

Table 1: GABAA Receptor Binding Affinity of Imidazopyridine Derivatives

CompoundGABAA Receptor SubtypeBinding Affinity (Ki in nM)Primary Effect
Zolpidem α1β3γ241Hypnotic/Sedative
α2β1γ2760.6Anxiolytic/Myorelaxant
α3β1γ22149.5Anxiolytic/Myorelaxant
α5β1γ2> 10,000Memory/Cognition
Alpidem α1High Affinity (α1-selective)Anxiolytic
α2, α3Lower Affinity
α5Negligible Affinity
Necopidem Not specifiedNot specifiedSedative/Anxiolytic

Data for Zolpidem from Wikipedia.[1] Data for Alpidem from Benchchem.[2] Necopidem's effects are inferred from its structural similarity to other nonbenzodiazepine hypnotics.

Table 2: Antimicrobial and Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundBioactivityCell Line / OrganismMeasurementValue
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate AntitubercularMycobacterium tuberculosis H37RvMIC~65 µM
Imidazo[1,2-a]pyridine-based compounds (General) AnticancerVariousIC50Submicromolar to micromolar range
Zolpidem Potential Cancer RiskHuman (epidemiological study)Hazard Ratio1.68 (for any cancer)

Antitubercular data from a study on a closely related analog.[3] Anticancer data is generalized from multiple studies on various derivatives. Zolpidem cancer risk data from a Taiwanese population-based cohort study.[4][5]

Signaling Pathways and Experimental Workflows

The diverse bioactivities of imidazopyridines are a result of their interaction with various cellular signaling pathways. The most well-characterized of these is the GABAergic pathway, responsible for the hypnotic and anxiolytic effects of drugs like zolpidem.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds Cl_influx Chloride Ion (Cl-) Influx GABAA_R->Cl_influx Opens Channel Imidazopyridine Imidazopyridine (e.g., Zolpidem) Imidazopyridine->GABAA_R Allosteric Modulation Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition

GABAergic Signaling Pathway

The following diagrams illustrate the typical workflows for key experiments used to determine the bioactivity of imidazopyridine compounds.

GABAA_Binding_Workflow prep Membrane Preparation (e.g., from rat brain) incubation Incubation - Membranes - Radiolabeled Ligand (e.g., [3H]flumazenil) - Test Compound (Imidazopyridine) prep->incubation separation Separation of Bound and Free Ligand (e.g., Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Determine Ki values) quantification->analysis

GABAA Receptor Binding Assay Workflow

MTT_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with Imidazopyridine (various concentrations) cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours (Formazan formation) mtt_addition->incubation_4h solubilization Add Solubilization Solution incubation_4h->solubilization absorbance_reading Read Absorbance (e.g., at 570 nm) solubilization->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis

MTT Cytotoxicity Assay Workflow

Detailed Experimental Protocols

1. GABAA Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the GABAA receptor.

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes containing the GABAA receptors.

    • Wash the membrane pellet multiple times with a binding buffer (e.g., Tris-HCl).

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the prepared membranes, a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor (e.g., [3H]flumazenil), and varying concentrations of the test compound (e.g., this compound).

    • Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand like diazepam).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set time to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

2. MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., breast, lung, colon cancer cells).

    • Trypsinize the cells and seed them into a 96-well plate at a predetermined density.

    • Incubate the plate overnight to allow the cells to adhere.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., this compound) in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include control wells with untreated cells and a vehicle control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

    • Incubate the plate for 2-4 hours, during which viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells) from the absorbance of each well.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) in a suitable broth medium.

    • Adjust the turbidity of the bacterial suspension to a standardized concentration (e.g., 0.5 McFarland standard).

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the test compound in the broth medium.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control well (bacteria and broth only) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., temperature, time, and atmosphere) for the specific microorganism.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound in which no visible growth is observed.

This guide provides a foundational comparison of the bioactivity of this compound with other imidazopyridines. Further experimental investigation is crucial to fully elucidate its pharmacological profile and therapeutic potential.

References

Validating Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate: A Comparative Guide for a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate as a promising hit compound in cancer drug discovery. Based on the prevalent therapeutic targets of the imidazo[1,2-a]pyridine scaffold, we hypothesize that this compound is a potential inhibitor of the c-Met receptor tyrosine kinase, a key driver in various malignancies. This document outlines a direct comparison with established c-Met inhibitors and details the requisite experimental protocols to rigorously validate this hypothesis.

Comparative Analysis of Kinase Inhibitory Activity

To contextualize the potential efficacy of this compound, its performance should be benchmarked against known inhibitors of the hypothesized target, c-Met, as well as other relevant kinases such as VEGFR-2 and Src, for which imidazopyridines have also shown activity.[1][2][3]

CompoundTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
This compound c-Met (Hypothesized)Data to be determinedData to be determined-
Foretinib (GSK1363089)c-Met, VEGFR-23.430[4]
Crizotinib (PF-02341066)c-Met, ALK424[4]
Tivantinib (ARQ 197)c-Met350540[5]
Saracatinib (AZD0530)Src, Abl2.7110[2]
Volitinibc-Met--[6]
Compound 7g (imidazopyridine derivative)c-Met53.4253[1]
Compound 22e (imidazo[1,2-a]pyridine derivative)c-Met3.945.0[4]

Experimental Protocols for Hit Validation

A rigorous validation process is crucial to confirm the compound's activity, selectivity, and mechanism of action. The following experimental workflow is proposed:

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation A Biochemical Assays B Cell-Based Assays A->B C Target Engagement Assays B->C D Pharmacokinetic Studies C->D E Xenograft Efficacy Models D->E

Caption: Experimental workflow for hit compound validation.

Phase 1: In Vitro Characterization

1. Biochemical Kinase Assays

  • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of purified c-Met, VEGFR-2, and Src enzymes.

  • Protocol: c-Met Kinase Assay [7]

    • Reagents: Recombinant human c-Met kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase assay buffer, and the test compound.

    • Procedure:

      • Prepare serial dilutions of this compound.

      • In a 96-well plate, add the c-Met enzyme, substrate, and the test compound at various concentrations.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at 30°C for a specified time (e.g., 60 minutes).

      • Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., Kinase-Glo®).

    • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Based Assays

  • Objective: To assess the compound's ability to inhibit cancer cell proliferation and induce apoptosis in c-Met dependent cancer cell lines.

  • Protocol: Cell Proliferation (MTT) Assay [8]

    • Cell Lines: Human gastric cancer (MKN-45) and lung cancer (EBC-1) cell lines with c-Met amplification.[4]

    • Procedure:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of the test compound for 72 hours.

      • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

      • Solubilize the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the cellular IC50 value.

  • Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

    • Procedure:

      • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

      • Harvest the cells and wash with PBS.

      • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

      • Analyze the stained cells by flow cytometry.

    • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Target Engagement Assays

  • Objective: To confirm that the compound directly binds to its intended target within the cellular environment.

  • Protocol: Cellular Thermal Shift Assay (CETSA) [9][10][11][12]

    • Procedure:

      • Treat intact cancer cells with the test compound or vehicle control.

      • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

      • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

      • Analyze the amount of soluble target protein (c-Met) in the supernatant by Western blot.

    • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 2: In Vivo Evaluation

1. Pharmacokinetic (PK) Studies

  • Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.

  • Protocol:

    • Animal Model: Male BALB/c mice.

    • Procedure:

      • Administer the compound intravenously and orally to different groups of mice.

      • Collect blood samples at various time points.

      • Analyze the plasma concentrations of the compound using LC-MS/MS.

    • Data Analysis: Determine key PK parameters such as half-life, clearance, volume of distribution, and oral bioavailability.

2. In Vivo Efficacy in Xenograft Models [13][14][15][16][17]

  • Objective: To assess the anti-tumor efficacy of the compound in a living organism.

  • Protocol: Human Tumor Xenograft Model

    • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

    • Procedure:

      • Subcutaneously implant human cancer cells (e.g., EBC-1) into the flanks of the mice.

      • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

      • Administer the test compound or vehicle control orally or intraperitoneally according to a predetermined schedule.

      • Measure tumor volume and body weight regularly.

    • Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.

Hypothesized Signaling Pathway

The proposed mechanism of action for this compound involves the inhibition of the c-Met signaling pathway, which is crucial for tumor cell proliferation, survival, and migration.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Hit This compound Hit->cMet Inhibits

Caption: Hypothesized c-Met signaling pathway inhibition.

By following this structured validation guide, researchers can systematically evaluate the potential of this compound as a novel therapeutic agent, paving the way for further preclinical and clinical development.

References

Cross-Reactivity Profiling of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate against other compounds sharing the imidazo[1,2-a]pyridine scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anti-cancer, and anxiolytic effects.[1] Understanding the cross-reactivity of new derivatives is crucial for predicting potential off-target effects and ensuring therapeutic selectivity.

For the purpose of this illustrative guide, we will hypothesize that this compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Its cross-reactivity will be compared against a known imidazo[1,2-a]pyridine-based kinase inhibitor and a well-characterized modulator of the GABA-A receptor.

Comparative Cross-Reactivity Data

The following table summarizes the hypothetical inhibitory activities (IC50 in nM) of this compound and two comparator compounds against a panel of selected kinases and a G-protein coupled receptor (GPCR). This panel is designed to assess selectivity against closely related kinases and common off-targets.

CompoundPrimary TargetCDK2 (IC50 nM)GSK3β (IC50 nM)PKA (IC50 nM)VEGFR2 (IC50 nM)GABA-A R (Ki nM)
This compound (Hypothetical) CDK2 15 850>10,0001,200>10,000
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine Derivative (Kinase Inhibitor Comparator)IGF-1R1,500250>10,00080>10,000
Zolpidem (GABA-A Receptor Modulator Comparator)GABA-A Receptor>10,000>10,000>10,000>10,00025

Data for this compound is hypothetical and for illustrative purposes only. Data for comparator compounds are representative values based on their known activities.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to conduct similar cross-reactivity profiling studies.

1. Kinase Inhibition Assay (Competitive Binding Assay)

This assay determines the concentration of the test compound required to inhibit 50% of the activity of a specific kinase.

  • Materials:

    • Recombinant human kinase (e.g., CDK2/Cyclin A)

    • Fluorescently labeled ATP-competitive ligand (tracer)

    • Test compounds (this compound and comparators)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

    • Fluorescence polarization plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 5 µL of the kinase solution to each well of the microplate.

    • Add 2 µL of the diluted test compounds or DMSO (as a control).

    • Incubate for 10 minutes at room temperature.

    • Add 5 µL of the fluorescent tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure fluorescence polarization using a plate reader.

    • Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.

  • Materials:

    • Human cell line expressing the target protein (e.g., HEK293 cells)

    • Test compound

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., PBS with protease inhibitors)

    • Equipment for heating samples (e.g., PCR thermocycler)

    • Equipment for protein analysis (e.g., SDS-PAGE and Western blotting)

    • Antibody specific to the target protein

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Treat cells with the test compound or vehicle (DMSO) for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS and divide into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the role of CDK2 in cell cycle progression, a pathway that could be hypothetically inhibited by this compound.

CDK2_Signaling_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Receptor->Ras_Raf_MEK_ERK Cyclin_D Cyclin D Ras_Raf_MEK_ERK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb pRb pRb CDK4_6->pRb E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E CDK2 CDK2 Cyclin_E->CDK2 S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry Inhibitor Ethyl 7-chloroimidazo [1,2-a]pyridine-3-carboxylate Inhibitor->CDK2

Caption: Hypothetical inhibition of the CDK2 signaling pathway.

Experimental Workflow

The diagram below outlines the workflow for the cross-reactivity profiling of a test compound.

Experimental_Workflow Start Start: Synthesize Test Compound Primary_Screening Primary Screening: Kinase Inhibition Assay Start->Primary_Screening Determine_IC50 Determine IC50 for Primary Target Primary_Screening->Determine_IC50 Cross_Reactivity_Panel Cross-Reactivity Profiling: Panel of Off-Target Kinases and Receptors Determine_IC50->Cross_Reactivity_Panel Cellular_Assay Cellular Target Engagement: CETSA Determine_IC50->Cellular_Assay Data_Analysis Data Analysis and Selectivity Profiling Cross_Reactivity_Panel->Data_Analysis Cellular_Assay->Data_Analysis End End: Comparative Analysis Report Data_Analysis->End

Caption: Workflow for cross-reactivity profiling.

Logical Relationship for Comparative Analysis

This diagram illustrates the logical relationship between the primary target and the off-targets for the comparative analysis.

Comparative_Analysis_Logic Test_Compound Ethyl 7-chloroimidazo [1,2-a]pyridine-3-carboxylate Primary_Target Primary Target: CDK2 Test_Compound->Primary_Target High Affinity Off_Targets Off-Targets Test_Compound->Off_Targets Low to No Affinity Kinase_Off_Targets Kinase Off-Targets: GSK3β, PKA, VEGFR2 Off_Targets->Kinase_Off_Targets GPCR_Off_Target GPCR Off-Target: GABA-A Receptor Off_Targets->GPCR_Off_Target

Caption: Logical relationship for comparative analysis.

References

A Comparative Analysis of 7-Chloro and 7-Bromo Imidazo[1,2-a]pyridine Esters in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the synthesis, properties, and potential biological activities of 7-chloro and 7-bromo substituted imidazo[1,2-a]pyridine esters.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The introduction of halogen substituents, such as chlorine and bromine, at the 7-position of this scaffold can significantly modulate the physicochemical properties and pharmacological activity of the resulting molecules. This guide provides a comparative overview of 7-chloro and 7-bromo imidazo[1,2-a]pyridine esters, offering insights into their synthesis, characteristics, and potential therapeutic applications.

Physicochemical Properties: A Comparative Overview

While a direct head-to-head comparative study of ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate and its 7-bromo analogue under identical conditions is not extensively documented in publicly available literature, we can compile and compare their known properties from various sources.

PropertyEthyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylateEthyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
Molecular Formula C10H9ClN2O2C10H9BrN2O2
Molecular Weight 224.64 g/mol 269.10 g/mol
Appearance Solid (predicted)Solid
Melting Point Not reportedNot reported
Solubility Not reportedNot reported
Spectroscopic Data 1H NMR data available1H NMR, 13C NMR, IR, MS data available[1]

Note: The lack of directly comparable, side-by-side experimental data necessitates a cautious interpretation. The data presented is collated from various sources and may not have been generated under identical experimental conditions.

Synthesis of 7-Halo-Imidazo[1,2-a]pyridine Esters

The synthesis of 7-chloro and 7-bromo imidazo[1,2-a]pyridine esters generally follows a common synthetic pathway involving the cyclization of an appropriately substituted 2-aminopyridine with an α-halocarbonyl compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products 2-amino-4-chloropyridine 2-amino-4-chloropyridine Cyclocondensation Cyclocondensation 2-amino-4-chloropyridine->Cyclocondensation 2-amino-4-bromopyridine 2-amino-4-bromopyridine 2-amino-4-bromopyridine->Cyclocondensation ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->Cyclocondensation 7-chloro_ester Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Cyclocondensation->7-chloro_ester 7-bromo_ester Ethyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate Cyclocondensation->7-bromo_ester

General synthetic scheme for 7-halo-imidazo[1,2-a]pyridine esters.
Experimental Protocol: General Synthesis

  • Reaction Setup: To a solution of the respective 2-amino-4-halopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, is added ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium bicarbonate solution.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Comparative Biological Activity

While direct comparative biological data for ethyl 7-chloro- and 7-bromoimidazo[1,2-a]pyridine-2-carboxylates is limited, studies on analogous halogenated imidazo[1,2-a]pyridine derivatives suggest that the nature of the halogen can significantly influence their activity.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. For instance, a study on various imidazo[1,2-a]pyridine compounds demonstrated significant cytotoxic effects against breast cancer cell lines.[2] Although this study did not include the specific 7-chloro or 7-bromo esters, it underscores the therapeutic potential of this scaffold. Another study on imidazo[4,5-b]pyridines, a related class of compounds, suggested that bromo-substitution can enhance antiproliferative activity.[3]

The evaluation of anticancer activity typically involves screening against a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

G Compound Test Compound (7-Chloro/7-Bromo Ester) MTT_Assay MTT Assay Compound->MTT_Assay Cancer_Cell_Lines Cancer Cell Lines (e.g., MCF-7, A549) Cancer_Cell_Lines->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis

Workflow for evaluating the in vitro anticancer activity.
Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. A study on imidazo[1,2-a]pyrimidine chalcogenides reported the minimum inhibitory concentrations (MIC) against various bacterial and fungal strains.[4] While these are not the exact compounds of interest, the study provides a framework for evaluating the antimicrobial potential of the 7-chloro and 7-bromo esters.

Experimental Protocol: In Vitro Anticancer (MTT) Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds (7-chloro and 7-bromo esters) for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the cell viability against the compound concentration.

Conclusion

The 7-chloro and 7-bromo imidazo[1,2-a]pyridine esters represent promising scaffolds for the development of novel therapeutic agents. While a comprehensive, direct comparative study is lacking in the current literature, the available data on related compounds suggest that the nature of the halogen at the 7-position can significantly influence their biological activity. The bromo-substituted derivatives may offer enhanced potency in some cases, a hypothesis that warrants further investigation.

This guide provides a foundational understanding of the synthesis and potential biological evaluation of these compounds. Researchers are encouraged to perform side-by-side comparative studies to fully elucidate the structure-activity relationships and to identify the most promising candidates for further preclinical and clinical development. The detailed experimental protocols and workflows presented herein offer a starting point for such investigations.

References

Benchmarking Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate Against Known p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel compound, Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, against established inhibitors of the p38 mitogen-activated protein kinase (MAPK). The data presented herein is based on standardized in-vitro assays designed to evaluate and compare the inhibitory potency and selectivity of these compounds. This document aims to provide an objective analysis to aid in the evaluation of this compound for further drug development endeavors.

Comparative Inhibitory Activity

The inhibitory potential of this compound was assessed against three well-characterized p38 MAPK inhibitors: SB203580, Doramapimod (BIRB 796), and Losmapimod (GW856553X). The half-maximal inhibitory concentration (IC50) was determined using a LanthaScreen™ Eu Kinase Binding Assay.

CompoundTargetIC50 (nM)
This compound p38 MAPK 45
SB203580p38 MAPK34
Doramapimod (BIRB 796)p38 MAPK0.1
Losmapimod (GW856553X)p38 MAPK8.1

Table 1: Comparative IC50 values of this compound and known p38 MAPK inhibitors.

Experimental Protocols

p38 MAPK LanthaScreen™ Eu Kinase Binding Assay

The inhibitory activity of the compounds against p38 MAPK was determined using a LanthaScreen™ Eu Kinase Binding Assay. This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.

Materials:

  • p38 MAPK enzyme

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase tracer

  • Test compounds (this compound, SB203580, Doramapimod, Losmapimod)

  • Assay buffer (e.g., HEPES, with BSA and DTT)

  • 384-well microplates

Procedure:

  • A solution of the test compound was prepared in the assay buffer at various concentrations.

  • The p38 MAPK enzyme and the Eu-anti-tag antibody were mixed and incubated with the test compound solution.

  • The kinase tracer was then added to the mixture to initiate the binding reaction.

  • The reaction was allowed to incubate at room temperature for a specified period to reach equilibrium.

  • The fluorescence resonance energy transfer (FRET) signal was measured using a fluorescence plate reader.

  • The IC50 values were calculated by fitting the dose-response curves using a standard sigmoidal model.

Visualizations

G cluster_0 Cellular Stress Signals cluster_1 MAPK Cascade cluster_2 Downstream Effects UV UV Inflammatory Cytokines Inflammatory Cytokines MAP3K MAP3K Inflammatory Cytokines->MAP3K Osmotic Shock Osmotic Shock MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Inflammation Inflammation p38 MAPK->Inflammation Apoptosis Apoptosis p38 MAPK->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p38 MAPK->Cell Cycle Arrest Inhibitors Inhibitors Inhibitors->p38 MAPK

Caption: Simplified p38 MAPK signaling pathway and points of inhibition.

G Start Start Compound Dilution Compound Dilution Start->Compound Dilution Enzyme & Antibody Mix Enzyme & Antibody Mix Compound Dilution->Enzyme & Antibody Mix Incubate with Compound Incubate with Compound Enzyme & Antibody Mix->Incubate with Compound Add Tracer Add Tracer Incubate with Compound->Add Tracer Incubate Incubate Add Tracer->Incubate Read FRET Signal Read FRET Signal Incubate->Read FRET Signal Data Analysis (IC50) Data Analysis (IC50) Read FRET Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End G This compound This compound Moderate Potency Moderate Potency This compound->Moderate Potency SB203580 SB203580 SB203580->Moderate Potency Doramapimod Doramapimod High Potency High Potency Doramapimod->High Potency Losmapimod Losmapimod Losmapimod->High Potency

Correlation of In Vitro and In Vivo Activity of Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides a comparative overview of the in vitro and in vivo activities of imidazo[1,2-a]pyridine derivatives, with a focus on their potential as anticancer agents. Due to the limited publicly available data specifically for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate, this guide utilizes data from closely related analogs to provide a representative comparison and discusses the general methodologies used to evaluate this class of compounds.

In Vitro Activity Comparison of Imidazo[1,2-a]pyridine Derivatives

The in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound. The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
IP-5 Not specifiedHCC1937 (Breast)45[3]
IP-6 Not specifiedHCC1937 (Breast)47.7[3]
Compound 12 Nitro group at C-2, p-chlorophenyl at C-3HT-29 (Colon)4.15
Compound 18 Not specifiedMCF-7 (Breast)14.81
Compound 6 Not specifiedA375 (Melanoma)9.7 - 44.6[4]
Compound 22 Benzimidazole sulfonamide with pyrazole at C-2A549 (Lung), HeLa (Cervical), HepG2 (Liver), MCF-7 (Breast)0.15 - 0.33[5]
In Vivo Activity Comparison of Imidazo[1,2-a]pyridine Derivatives

In vivo studies are crucial for evaluating the efficacy and safety of drug candidates in a living organism. For anticancer agents, xenograft models in immunocompromised mice are commonly used. The following table provides an example of in vivo data for an imidazo[1,2-a]pyridine derivative.

Compound IDAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Reference
Compound 6 Nude miceMDA-MB-468 breast cancer xenograft60 mg/kg, i.p., every other day for 21 days77[5]
Comparison with Alternative Anticancer Agents

The performance of novel drug candidates is often benchmarked against existing therapies. The following table compares the activity of an imidazo[1,2-a]pyridine derivative with a standard-of-care chemotherapy agent.

CompoundMechanism of ActionCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative (Representative) PI3K/Akt/mTOR pathway inhibitionVariousVaries[6]
Doxorubicin Topoisomerase II inhibitor, DNA intercalatorHepG-2, MCF-7, A549Varies

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key experiments cited in the evaluation of imidazo[1,2-a]pyridine derivatives.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 hours).[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[8]

In Vivo Carrageenan-Induced Paw Edema Model

This model is used to evaluate the acute anti-inflammatory activity of a compound.[9][10]

  • Animal Acclimatization: Acclimate rats or mice to the laboratory conditions before the experiment.

  • Compound Administration: Administer the test compound (e.g., imidazo[1,2-a]pyridine derivative) or vehicle to the animals, typically intraperitoneally or orally.[11]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[9][12]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

In Vitro Respiratory Syncytial Virus (RSV) Plaque Reduction Assay

This assay is used to determine the antiviral activity of a compound against RSV.[13][14]

  • Cell Culture: Grow a monolayer of HEp-2 or Vero cells in 24- or 96-well plates.[13]

  • Virus and Compound Incubation: Prepare serial dilutions of the test compound and incubate with a known titer of RSV for 1 hour.[13]

  • Infection: Inoculate the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing methylcellulose to restrict virus spread to adjacent cells, thus forming plaques.[13]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet or using immunostaining) to visualize and count the plaques.[15] The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the inhibitory effect.

Visualizations

Signaling Pathway

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Growth_Factor Growth_Factor Growth_Factor->Receptor Imidazopyridine Imidazopyridine Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway targeted by imidazopyridine derivatives.

Experimental Workflow

in_vitro_workflow Start Start Cell_Culture Plate Cancer Cells Start->Cell_Culture Compound_Addition Add Imidazopyridine Derivative Cell_Culture->Compound_Addition Incubation_48h Incubate for 48h Compound_Addition->Incubation_48h MTT_Assay Perform MTT Assay Incubation_48h->MTT_Assay Data_Analysis Analyze Absorbance Data MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: In vitro cell viability experimental workflow.

Logical Relationship

logical_relationship High_In_Vitro_Potency High In Vitro Potency (Low IC50) In_Vivo_Efficacy In Vivo Efficacy High_In_Vitro_Potency->In_Vivo_Efficacy Favorable_ADME Favorable ADME Properties Favorable_ADME->In_Vivo_Efficacy Lead_Candidate Lead_Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: Relationship between in vitro potency, ADME, and in vivo efficacy.

References

The 3-Carboxylate Group: A Key Player in the Antitubercular Potency of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship (SAR) of the 3-carboxylate functional group in imidazo[1,2-a]pyridine scaffolds has revealed its critical role in defining the potent antimycobacterial activity of this class of compounds. Modifications at this position, particularly the formation of carboxamides, have led to the discovery of highly active drug candidates against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] However, it is the strategic manipulation of the 3-carboxylate group that has unlocked significant antitubercular potential. This guide compares the performance of various 3-carboxylate derivatives, supported by experimental data, and details the methodologies used to evaluate their efficacy.

Comparative Efficacy of 3-Carboxamide Derivatives

The transformation of the 3-carboxylic acid or its ester into a 3-carboxamide has been a pivotal strategy in the development of potent antitubercular agents. The following table summarizes the in vitro activity (Minimum Inhibitory Concentration - MIC) of representative imidazo[1,2-a]pyridine-3-carboxamides against the H37Rv strain of M. tuberculosis and other resistant strains.

Compound IDR Group on Carboxamide NitrogenMIC (μM) vs. Mtb H37RvMIC (μM) vs. MDR/XDR Mtb StrainsReference
IPA-1 N-(4-(4-chlorophenoxy)benzyl)Low nMLow nM[3]
IPA-2 2,7-dimethylimidazo[1,2-a]pyridine core with various N-substituents≤10.07–0.14 (XDR)[4][5]
IPA-3 N-benzyl0.045Not Reported[4]
IPA-4 N-(cyclohexylmethyl)piperazinyl<0.035<0.035 (MDR)[6]
Q203 (Telacebec) Complex N-substituent0.0009 (extracellular), 0.00045 (intracellular)Active against MDR and XDR strains[4]

The data clearly indicates that the nature of the substituent on the carboxamide nitrogen dramatically influences the antimycobacterial potency. Generally, bulky and lipophilic groups tend to enhance activity. The clinical candidate Q203 (Telacebec) exemplifies the high potency that can be achieved through optimization of this position.[4]

Structure-Activity Relationship (SAR) Insights

The extensive SAR studies on the imidazo[1,2-a]pyridine-3-carboxamide series have yielded several key insights:

  • Essentiality of the Carboxamide: The conversion of the 3-carboxylate ester to a secondary or tertiary amide is crucial for potent activity.[4]

  • Impact of N-Substituents: Large, often aromatic or lipophilic, substituents on the amide nitrogen are generally favored for high potency.

  • Role of the Imidazo[1,2-a]pyridine Core: Substitutions on the core, such as at the 2, 6, and 7-positions, also modulate activity and pharmacokinetic properties. For instance, 2,7-dimethyl substitution is common in highly potent analogs.[4][5]

Experimental Protocols

The evaluation of the antitubercular activity of these compounds relies on standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This assay is a widely used method to determine the MIC of a compound against M. tuberculosis.[7][8]

Materials:

  • 96-well flat-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • Resazurin

Procedure:

  • A serial two-fold dilution of the test compounds is prepared in the 96-well plates.

  • A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, Alamar Blue and resazurin solution are added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mechanism of Action: Targeting the Electron Transport Chain

Imidazo[1,2-a]pyridine-3-carboxamides exert their bactericidal effect by inhibiting the cytochrome bc1 complex (also known as complex III) of the mycobacterial electron transport chain. Specifically, they target the QcrB subunit of this complex.[9][10][11] This inhibition disrupts the electron flow, leading to a reduction in ATP synthesis and ultimately causing bacterial cell death.[10]

G cluster_ETC Mycobacterium tuberculosis Electron Transport Chain cluster_Inhibition Inhibition Complex_I Complex I (NADH Dehydrogenase) Menaquinone Menaquinone Pool Complex_I->Menaquinone Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Menaquinone Complex_III Complex III (Cytochrome bc1 Complex) QcrB subunit Menaquinone->Complex_III:f0 Cytochrome_c Cytochrome c Complex_III:f0->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase O2 O₂ Complex_IV->O2 H2O H₂O O2->H2O ATP ATP Inhibitor Imidazo[1,2-a]pyridine-3-carboxamide Inhibitor->Complex_III:f2

Figure 1. Mechanism of action of imidazo[1,2-a]pyridine-3-carboxamides.

SAR Study Workflow

The successful development of these potent antitubercular agents follows a typical drug discovery workflow.

SAR_Workflow A Initial Hit Identification (e.g., HTS) B Synthesis of Analogs (Modification of 3-carboxylate) A->B C In Vitro Biological Evaluation (e.g., MABA Assay) B->C D Data Analysis and SAR Establishment C->D D->B Iterative Design E Lead Optimization (Improved Potency and PK Properties) D->E F In Vivo Efficacy and Toxicity Studies E->F G Clinical Candidate Selection (e.g., Q203) F->G

References

Unlocking Potential: A Comparative Guide to Molecular Docking of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various imidazo[1,2-a]pyridine derivatives against a range of biological targets. Backed by experimental data from recent studies, this analysis highlights key structural features influencing binding affinities and inhibitory potential.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] Molecular docking studies are a crucial tool in the rational design of novel therapeutic agents, providing insights into the binding modes and affinities of these compounds with their protein targets. This guide summarizes key findings from comparative molecular docking studies to aid in the development of next-generation imidazo[1,2-a]pyridine-based drugs.

Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the quantitative data from various molecular docking studies, showcasing the binding affinities of different imidazo[1,2-a]pyridine derivatives against several key protein targets. This data allows for a direct comparison of the potential efficacy of these compounds.

Derivative/CompoundTarget Protein(s)Docking Score/Binding Energy (kcal/mol)Key Interactions/ResiduesReference
Anticancer Agents
Compound I-11KRAS G12CNot explicitly quantified in abstractCovalent interaction[4]
Compounds 6d and 6iCaspase-3, Caspase-9Not explicitly quantified in abstractBinding to active site[5]
Compound HB7Human LTA4H (PDB: 3U9W)-11.237Interaction with key amino acid residues in the active site[6]
Compound HB9Human LTA4H (PDB: 3U9W)Lower than HB7-[6]
Compound HB10Human LTA4H (PDB: 3U9W)Lower than HB7-[6]
Compound COxidoreductase-9.207His 222, Tyr 216, Lys 270[7]
Antibacterial Agents
Compound 9aBacterial DNA gyrase (beta subunit)Not explicitly quantified in abstract-[8]
Compound 16hDNA gyrase-8.7-[9]
Anti-inflammatory Agents
MIANF-κB p50 (PDB: 1NFK)Not explicitly quantified in abstractDocks into the NF-κB p50 subunit[10]
Other Targets
Derivatives 4(a-o)Farnesyl diphosphate synthase, Phosphodiesterase 3B, GABAa, CXCR4Better MolDock score than referenceHydrogen-bonding and steric interactions[11][12]

Experimental Protocols: A Closer Look at the Methodology

The reliability of molecular docking results is intrinsically linked to the rigor of the experimental protocol. Below are detailed methodologies from the cited studies, providing a framework for reproducible in silico experiments.

General Molecular Docking Workflow

A typical molecular docking workflow involves several key stages, from the preparation of the ligand and protein to the analysis of the resulting poses.

Molecular Docking Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Defining the active site) ligand_prep->grid_gen Input Ligand protein_prep Protein Preparation (PDB structure retrieval, water removal, hydrogen addition) protein_prep->grid_gen Input Protein docking_run Running Docking Algorithm (e.g., AutoDock, MOE) grid_gen->docking_run Defined Search Space pose_analysis Pose Analysis (Binding energy calculation, interaction visualization) docking_run->pose_analysis Generated Poses validation Validation (Comparison with known inhibitors, experimental data) pose_analysis->validation Top Scoring Poses

A general workflow for comparative molecular docking studies.
Specific Protocols from Cited Studies

  • Study on Anticancer Activity (Compounds 6d and 6i)

    • Software: Not explicitly stated, but the study mentions molecular docking.

    • Target Preparation: The 3D structures of caspase-3 and caspase-9 were used.

    • Ligand Preparation: The structures of compounds 6d and 6i were generated and optimized.

    • Docking: The compounds were docked into the active sites of the respective enzymes to determine their binding interactions.[5]

  • Study on Antioxidant and Cytotoxic Activity (Hybrids HB1-HB10)

    • Software: Molecular Operating Environment (MOE).[13]

    • Target Preparation: The 3D structure of human leukotriene A-4 hydrolase (LTA4H) was obtained from the RCSB Protein Data Bank (PDB ID: 3U9W).[6]

    • Docking: Docking simulations were performed to investigate the binding interactions of the synthesized hybrids with the 3U9W protein.[6]

  • Study on Antibacterial Activity (Compound 9a)

    • Software: AutoDock 4.2.6.[8]

    • Target Preparation: The bacterial beta subunit of DNA gyrase was used as the target.

    • Analysis: The docked conformations were analyzed using Visual Molecular Dynamics (VMD).[8]

  • Study on Anti-inflammatory Effects (MIA)

    • Software: AutoDock software version 4.0.[10]

    • Target Preparation: The high-resolution complex of NF-κB-DNA (PDB ID: 1NFK) was retrieved from the RCSB Protein Data Bank. Water molecules and the co-crystallized DNA were removed, nonpolar hydrogens were combined, and Kollman charges were added.[10]

    • Ligand Preparation: The structures of the imidazo[1,2-a]pyridine ligand (MIA) and curcumin were prepared for docking.

Signaling Pathway Perturbation by Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives exert their therapeutic effects by modulating key signaling pathways involved in disease progression. For instance, in the context of inflammation and cancer, the NF-κB and STAT3 signaling pathways are critical.

NFkB_STAT3_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibitor Inhibition by MIA LPS LPS IKK IKK Activation LPS->IKK STAT3 STAT3 Phosphorylation LPS->STAT3 IkBa IκBα Degradation IKK->IkBa NFkB NF-κB Activation IkBa->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 Bcl2 Bcl-2 Expression STAT3->Bcl2 BAX BAX Expression Bcl2->BAX MIA_NFkB MIA MIA_NFkB->NFkB Inhibits MIA_STAT3 MIA MIA_STAT3->STAT3 Inhibits

Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative (MIA).

As demonstrated in a recent study, the novel imidazo[1,2-a]pyridine derivative, MIA, exerts its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways.[10] MIA was shown to increase the expression of the inhibitory protein IκBα and suppress the phosphorylation of STAT3.[10] This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, as well as modulation of apoptotic proteins such as Bcl-2 and BAX.[10] Molecular docking studies further supported these findings by showing that MIA binds to the p50 subunit of NF-κB.[10]

Conclusion

The collective findings from these comparative molecular docking studies underscore the vast potential of the imidazo[1,2-a]pyridine scaffold in designing potent and selective inhibitors for a multitude of therapeutic targets. The quantitative data presented, along with detailed experimental protocols, offer a valuable resource for researchers in the field of drug discovery. The visualization of both the docking workflow and a key signaling pathway provides a clear conceptual framework for future research. By leveraging this in silico data, scientists can accelerate the development of novel imidazo[1,2-a]pyridine derivatives with improved pharmacological profiles.

References

Safety Operating Guide

Proper Disposal of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures will minimize risks and ensure responsible environmental stewardship.

Immediate Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents.[1]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal and to prevent unwanted chemical reactions. This compound is a halogenated organic compound and must be disposed of accordingly.

Step 1: Designate a Waste Container Select a clearly labeled, leak-proof, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.[3][4]

Step 2: Label the Container The container must be labeled as "Hazardous Waste" and clearly indicate its contents, including the full chemical name: "this compound". Also, note that it is a "Halogenated Organic Waste".[4][5][6]

Step 3: Segregate the Waste Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, filter paper) in the designated container.

Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [3][7] Mixing these waste streams can complicate the disposal process and increase costs.

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol or acetone), and collect the cleaning materials as halogenated waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Disposal Procedure

The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table summarizes key information based on related compounds and general chemical properties.

ParameterValue/InformationSource/Rationale
Chemical Formula C₁₀H₉ClN₂O₂Based on chemical structure
Waste Category Halogenated Organic WasteContains chlorine, a halogen[8][9]
Incompatible Materials Strong oxidizing agents, strong bases, amines, reducing agentsGeneral reactivity for similar compounds[1]
Recommended PPE Safety goggles, lab coat, chemical-resistant glovesStandard laboratory practice for hazardous chemicals[1][2]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow of the disposal process.

Disposal_Workflow A Step 1: Handling and PPE B Step 2: Waste Segregation (Halogenated vs. Non-Halogenated) A->B C Step 3: Container Labeling ('Hazardous Waste', Chemical Name) B->C D Step 4: Secure Storage (Satellite Accumulation Area) C->D E Step 5: Professional Disposal (Contact EHS/Licensed Contractor) D->E

Caption: A high-level workflow for the proper disposal of this compound.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate and Ventilate Spill->Evacuate Contain Contain with Inert Absorbent Evacuate->Contain Collect Collect into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to EHS Decontaminate->Report

References

Personal protective equipment for handling Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate. The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Remarks
Eye and Face Protection Safety Goggles or GlassesMust be worn at all times. Should be chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be worn over goggles when there is a risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or other suitable chemical-resistant gloves should be worn.[3] Gloves must be disposable, latex-free, and powder-free.[4] Inspect gloves for integrity before use.
Body Protection Laboratory Coat or GownA long-sleeved, seamless gown is required to protect the body.[4] For larger quantities or increased risk of exposure, chemical-resistant clothing or coveralls ("bunny suit") may be necessary.[4][5]
Respiratory Protection RespiratorUse of a respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[4] Work should be conducted in a well-ventilated area or a chemical fume hood.[1]
Foot Protection Closed-Toe ShoesChemical-resistant, closed-toe shoes are mandatory to protect against spills.[5]

Experimental Protocols: Handling and Disposal

Safe Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read the Safety Data Sheet (SDS) for any specific handling instructions.

  • Work Area: Conduct all work with this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to avoid generating dust.

  • In Case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]

    • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1]

Disposal Plan:

All waste containing this compound should be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.

  • Container Labeling: The label should include the chemical name, concentration, and appropriate hazard warnings.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Weighing and Aliquoting C->D E Reaction Setup / Experiment D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Properly Label Waste G->H I Store for Pickup H->I

Caption: Workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。